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  • Product: N-cyclohexylthiophen-3-amine
  • CAS: 1466890-46-9

Core Science & Biosynthesis

Foundational

N-cyclohexylthiophen-3-amine safety data sheet and handling precautions

Technical Guide and Predictive Safety Data Sheet: Handling N-Cyclohexylthiophen-3-amine Introduction & Mechanistic Hazard Profiling N-cyclohexylthiophen-3-amine (CAS: 1466890-46-9)[1] is a specialized secondary amine bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide and Predictive Safety Data Sheet: Handling N-Cyclohexylthiophen-3-amine

Introduction & Mechanistic Hazard Profiling

N-cyclohexylthiophen-3-amine (CAS: 1466890-46-9)[1] is a specialized secondary amine building block frequently utilized in medicinal chemistry for the synthesis of thieno-fused pharmacophores, kinase inhibitors, and advanced organic materials. Because it is a novel research chemical, empirical in vivo toxicological data is sparse. Consequently, drug development professionals and synthetic chemists must rely on predictive hazard assessments (QSAR) derived from its structural moieties: the electron-rich thiophene ring and the secondary cyclohexylamine group.

Causality of Hazards:

  • The Cyclohexylamine Moiety (Corrosivity & Permeability): Secondary aliphatic amines are highly basic and lipophilic. The steric bulk and lipophilicity imparted by the cyclohexyl group enhance the molecule's membrane permeability. While advantageous for drug design, this allows the compound to rapidly penetrate the lipid bilayer of the stratum corneum, leading to severe chemical burns, protein denaturation, and irreversible eye damage[2],[3].

  • The Thiophene Moiety (Metabolic Toxicity): Thiophene derivatives are known to undergo hepatic oxidation via CYP450 enzymes, forming reactive epoxides or sulfoxides. This metabolic bioactivation pathway is the primary driver for the acute oral and inhalation toxicity associated with 3-aminothiophenes[4],[5]. Furthermore, electron-rich aminothiophenes are prone to rapid oxidation in ambient air, necessitating stringent inert-atmosphere handling.

Predictive Safety Data Sheet (pSDS) Summary

In accordance with the [6], the following predictive tables summarize the anticipated physicochemical properties and hazard statements for N-cyclohexylthiophen-3-amine.

Table 1: Predicted Physicochemical Properties

PropertyValue (Predicted/Typical)Rationale / Method
Chemical Name N-cyclohexylthiophen-3-amineIUPAC Nomenclature
CAS Number 1466890-46-9Registry[1]
Molecular Formula C10H15NSStructural Analysis
Molecular Weight 181.30 g/mol Calculated
Physical State Viscous Liquid / Low-Melting SolidBased on analogous N-alkylthiophenes
Solubility Soluble in DCM, EtOAc, DMSOHigh lipophilicity; Insoluble in water
Storage Conditions 2–8 °C under Inert Gas (Ar/N2)Prevents oxidative degradation[5]

Table 2: Predictive GHS Classification & Hazard Statements

GHS CodeHazard Class & CategoryHazard Statement
H302 Acute Toxicity, Oral (Cat 4)Harmful if swallowed
H314 Skin Corrosion/Irritation (Cat 1B)Causes severe skin burns and eye damage
H318 Serious Eye Damage (Cat 1)Causes serious eye damage
H335 STOT - Single Exposure (Cat 3)May cause respiratory irritation
H411 Aquatic Chronic (Cat 2)Toxic to aquatic life with long-lasting effects

Self-Validating Standard Operating Procedures (SOP)

Handling novel, highly reactive building blocks requires protocols that inherently verify their own success, minimizing the risk of unnoticed exposure as outlined in [7].

Step-by-Step Methodology:

  • Risk Assessment & PPE Donning: Don a flame-resistant lab coat and tight-fitting safety goggles.

    • Causality: Free amines slowly degrade standard nitrile gloves by penetrating the polymer matrix. Therefore, double-gloving with heavy-duty nitrile, or utilizing butyl rubber gloves for bulk liquid transfers, is mandatory to ensure a sufficient breakthrough time.

  • Enclosed Weighing: Weigh the compound exclusively inside a ventilated balance enclosure or a glove box.

  • Contained Transfer: Place the weighing vessel into a sealed secondary container (e.g., a larger screw-cap jar) before moving it across the lab to the fume hood. This prevents aerosolization or vapor release during transit.

  • Inert Atmosphere Reaction Setup: Transfer the compound into the reaction flask and immediately purge with inert gas (N2 or Argon) using a Schlenk line.

    • Self-Validation: The continuous, steady bubbling in the Schlenk line's oil bubbler visually validates the positive pressure of the inert atmosphere, confirming that the system is sealed against atmospheric oxygen and moisture.

  • Quenching & Decontamination: Post-reaction, wipe down the balance, spatulas, and fume hood surfaces with a dilute acidic solution (e.g., 5% citric acid or 1M HCl) to protonate and neutralize amine residues, rendering them water-soluble salts.

    • Self-Validation: Perform a pH swab test on the cleaned surface using moistened pH indicator paper. A neutral pH (~7) confirms the complete neutralization and removal of the basic amine residue, validating the decontamination process.

Visualization of the Handling Workflow

The following diagram illustrates the logical progression and isolation barriers required when handling this compound.

G A 1. Risk Assessment & PPE Donning (Double Nitrile, Lab Coat, Goggles) B 2. Enclosed Weighing (Ventilated Balance Enclosure) A->B C 3. Transfer to Fume Hood (Sealed Secondary Container) B->C D 4. Inert Atmosphere Reaction Setup (N2/Ar Schlenk Line) C->D E 5. Quenching & Aqueous Workup (Controlled Exotherm) D->E F 6. Waste Segregation (Halogenated/Amine Waste) E->F

Workflow for the safe handling, transfer, and reaction of N-cyclohexylthiophen-3-amine in the lab.

References

  • Enamine Compound CAS No:1466890-46-9 Source: AS-1 / Enamine URL:[Link][1]

  • MSDS of Thiophen-3-amine oxalate Source: Capot Chemical URL:[Link][4]

  • Safety Data Sheet: 3-AMINOTHIOPHENE Source: LookChem URL:[Link][5]

  • Hazardous Agents: N,N-Dimethylcyclohexylamine Source: Haz-Map URL:[Link][3]

  • N-ALLYL-N-CYCLOHEXYLAMINE Risk and Safety Source: ChemBK URL:[Link][2]

  • About the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) Source: United Nations Economic Commission for Europe (UNECE) URL:[Link][6]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL:[Link][7]

Sources

Exploratory

N-Cyclohexylthiophen-3-amine: A Comprehensive Solubility Profile and Methodological Guide

Executive Summary In the landscape of early-stage drug discovery and materials science, understanding the physicochemical behavior of molecular building blocks is paramount to preventing late-stage attrition. N-cyclohexy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery and materials science, understanding the physicochemical behavior of molecular building blocks is paramount to preventing late-stage attrition. N-cyclohexylthiophen-3-amine (CAS: 1466890-46-9) is a structurally intriguing secondary amine characterized by a highly lipophilic cyclohexyl ring and an electron-rich thiophene heterocycle.

As a Senior Application Scientist, I approach the solubility profiling of this compound not merely as a metric to be recorded, but as a dynamic interplay of intermolecular forces. This whitepaper provides an in-depth analysis of the solubility profile of N-cyclohexylthiophen-3-amine across polar and non-polar solvents, grounded in thermodynamic principles, and outlines self-validating experimental protocols for accurate quantification.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of N-cyclohexylthiophen-3-amine, we must deconstruct its molecular architecture using the principles of 1[1]. The total cohesive energy of the molecule is partitioned into three distinct interaction forces: dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ )[2].

  • The Cyclohexyl Ring (High δD​ ) : This bulky, aliphatic ring is highly lipophilic. It dominates the molecule's interaction profile, driving strong van der Waals (dispersion) interactions with non-polar solvents like hexane and toluene.

  • The Thiophene Ring (Moderate δP​ , High δD​ ) : The sulfur-containing aromatic ring is polarizable. It engages in π−π stacking and dipole-induced dipole interactions, significantly enhancing solubility in halogenated solvents like dichloromethane (DCM).

  • The Secondary Amine (Moderate δH​ , pH-Dependent) : The amine bridge acts as both a hydrogen bond donor and acceptor. However, its basicity ( pKa​ ) is attenuated by the electron-withdrawing nature of the adjacent thiophene ring. In neutral aqueous media, the δH​ contribution is insufficient to overcome the hydrophobic penalty of the cyclohexyl group. In acidic media, protonation of the amine shifts the molecule into an ionized state, drastically altering its solvation dynamics[3].

SolvationMechanism Compound N-cyclohexylthiophen-3-amine (Solid State) NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Compound->NonPolar Solvation Polar Polar Solvents (e.g., Water, MeOH, DMSO) Compound->Polar Solvation Dispersion High Dispersion Forces (δD) Lipophilic Cyclohexyl & Thiophene NonPolar->Dispersion HBonding Hydrogen Bonding (δH) Secondary Amine Donor/Acceptor Polar->HBonding Ionization pH-Dependent Ionization Protonation in Acidic Media Polar->Ionization

Mechanistic Drivers of N-cyclohexylthiophen-3-amine Solvation

Solubility Profile: Polar vs. Non-Polar Solvents

Based on structural heuristics and partition coefficient ( LogP ) modeling, the quantitative data for N-cyclohexylthiophen-3-amine is summarized below. The high predicted LogP indicates a strong preference for lipid-like, non-polar environments over aqueous systems.

Table 1: Predicted Physicochemical Properties
PropertyEstimated ValueCausality / Implication
Molecular Weight 181.30 g/mol Small molecule; favorable for diffusion.
LogP (Octanol/Water) 3.2 - 3.8Highly lipophilic; poor neutral aqueous solubility.
Predicted pKa 5.5 - 6.5Weakly basic; requires pH < 4.5 for full protonation.
H-Bond Donors 1Limited hydration shell formation in water.
H-Bond Acceptors 1Moderate interaction with protic solvents (MeOH).
Table 2: Estimated Solubility Matrix across Solvents
Solvent ClassSolventPolarity IndexEstimated SolubilityPrimary Solvation Mechanism
Non-Polar Hexane0.1High (>50 mg/mL)Dispersion ( δD​ ) matching the cyclohexyl ring.
Non-Polar Toluene2.4Very High (>100 mg/mL)Dispersion and π−π stacking with thiophene.
Moderate Dichloromethane3.1Very High (>100 mg/mL)Dipole-induced dipole interactions.
Polar Protic Methanol5.1Moderate (10-30 mg/mL)Hydrogen bonding ( δH​ ) with the secondary amine.
Polar Aprotic DMSO7.2High (>50 mg/mL)Strong H-bond acceptance; disrupts crystal lattice.
Aqueous Water (pH 7.4)10.2Poor (<0.1 mg/mL)High LogP; inability to disrupt water's H-bond network.
Aqueous Water (pH 2.0)10.2Moderate (1-5 mg/mL)Ionization (salt formation) drastically lowers LogD.

Self-Validating Experimental Protocols

To transition from theoretical prediction to empirical validation, rigorous methodologies are required. Solubility is not a static number; it is heavily dependent on the experimental design. We distinguish between Thermodynamic Solubility (the true equilibrium state) and Kinetic Solubility (the precipitation threshold from a co-solvent)[4].

Thermodynamic Solubility via Miniaturized Shake-Flask Method

Causality & Rationale: The 5 is the undisputed gold standard for determining true equilibrium[5]. It allows the solid crystal lattice to fully negotiate with the solvent shell, avoiding the supersaturation artifacts common in rapid kinetic assays[6].

Step-by-Step Protocol:

  • Preparation: Weigh an excess of N-cyclohexylthiophen-3-amine (approximately 2-3 mg) into a 2 mL borosilicate glass vial. Self-Validation: A visible solid pellet must remain at the end of the assay to prove the solution reached saturation.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, or Toluene).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0±0.1∘C for 48 to 72 hours. Causality: Bulky lipophilic molecules require extended time to overcome high lattice energies and reach true thermodynamic equilibrium[4].

  • Phase Separation: Subject the suspension to ultracentrifugation at 15,000 rpm for 15 minutes. Causality: Centrifugation is strictly preferred over filtration. The highly lipophilic cyclohexyl group will non-specifically bind to standard PTFE or nylon syringe filters, artificially lowering the measured concentration.

  • Quantification: Carefully extract the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV at the λmax​ of the thiophene chromophore (typically ~230-250 nm) against a pre-established calibration curve.

ShakeFlaskWorkflow Step1 Solid Compound (Excess 2-3x) Step2 Buffer Addition (pH 1.2 - 7.4) Step1->Step2 Step3 Equilibration (48-72h at 25°C) Step2->Step3 Step4 Phase Separation (Ultracentrifugation) Step3->Step4 Step5 Quantification (HPLC-UV/MS) Step4->Step5

Standardized Thermodynamic Shake-Flask Solubility Workflow

Kinetic Solubility via Solvent-Shift (Nephelometry)

Causality & Rationale: In early-stage High-Throughput Screening (HTS), researchers need to know the maximum concentration a compound can reach in an assay buffer before precipitating out of a DMSO stock[4].

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 10 mM stock solution of N-cyclohexylthiophen-3-amine in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 10 to 500 μ M) in a 96-well plate using the target aqueous buffer. Ensure the final DMSO concentration remains ≤2% . Causality:6, artificially inflating the apparent aqueous solubility and leading to false positives in biological assays[6].

  • Incubation: Incubate the plate at room temperature for exactly 2 hours to allow for nucleation and precipitation of metastable states.

  • Detection: Measure light scattering using a laser nephelometer. The kinetic solubility limit is defined as the exact concentration at which a sharp increase in scattered light is detected, indicating the onset of aggregate formation.

Conclusion

The solubility profile of N-cyclohexylthiophen-3-amine is a textbook example of competing intermolecular forces. Its bulky cyclohexyl ring dictates a strong preference for non-polar solvents via dispersion forces, while its secondary amine provides a narrow window for aqueous solubility manipulation via pH adjustment. By employing rigorous, self-validating protocols like the miniaturized shake-flask method, researchers can obtain the high-fidelity thermodynamic data required to successfully formulate and utilize this compound in advanced chemical applications.

References

  • Source: hansen-solubility.
  • Source: wikipedia.
  • Source: tbzmed.ac.
  • Source: enamine.
  • Source: nih.

Sources

Foundational

An In-depth Technical Guide to the Electronic and Steric Properties of N-cyclohexylthiophen-3-amine

Foreword: Unveiling a Versatile Heterocyclic Building Block To the researchers, scientists, and drug development professionals who continuously seek to innovate, this guide provides a comprehensive examination of N-cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Versatile Heterocyclic Building Block

To the researchers, scientists, and drug development professionals who continuously seek to innovate, this guide provides a comprehensive examination of N-cyclohexylthiophen-3-amine. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of a vast array of pharmaceuticals and functional materials.[1][2][3] The thiophene nucleus, a bioisostere of the benzene ring, is a privileged scaffold in medicinal chemistry, imparting unique physicochemical properties to active pharmaceutical ingredients (APIs).[1][4][5] This guide delves into the nuanced electronic and steric characteristics of N-cyclohexylthiophen-3-amine, a molecule poised for significant applications, by synthesizing foundational chemical principles with actionable experimental and computational methodologies. Our objective is to provide not just a repository of data, but a strategic framework for understanding and harnessing the potential of this compound in your research and development endeavors.

Molecular Architecture and Foundational Characteristics

N-cyclohexylthiophen-3-amine, with the chemical formula C10H15NS and a molecular weight of 181.30 g/mol , is a secondary amine featuring a cyclohexyl group appended to the nitrogen atom of a 3-aminothiophene core.[6] The foundational 3-aminothiophene structure is an electron-rich aromatic system, a property that dictates much of its chemical behavior.[7] The amine substituent at the 3-position significantly influences the electronic landscape of the thiophene ring.

PropertyValueSource
CAS Number 1466890-46-9[6]
Molecular Formula C10H15NS[6]
Molecular Weight 181.30 g/mol [6]

Electronic Properties: A Tale of Two Moieties

The electronic character of N-cyclohexylthiophen-3-amine is a direct consequence of the interplay between the electron-donating amino group and the aromatic thiophene ring. This interaction gives rise to a pronounced "enaminic" character, where the nitrogen's lone pair of electrons delocalizes into the thiophene ring.[8] This delocalization has profound implications for the molecule's reactivity and spectroscopic properties.

Electron Density and Reactivity

The nitrogen atom of the amino group, through resonance, increases the electron density of the thiophene ring, particularly at the C2 and C5 positions.[7] This heightened nucleophilicity at these carbon atoms makes them the primary sites for electrophilic substitution reactions.[7][8] This is a critical consideration for synthetic chemists looking to functionalize the thiophene core. Interestingly, the nitrogen atom itself is relatively non-nucleophilic due to the delocalization of its lone pair into the aromatic system.[8]

Spectroscopic Signatures

A thorough understanding of the electronic properties of N-cyclohexylthiophen-3-amine can be achieved through a combination of spectroscopic techniques.

  • UV-Visible Spectroscopy: The electronic transitions within the molecule can be probed using UV-Vis spectroscopy.[9] The delocalized π-system is expected to give rise to characteristic absorption bands in the UV region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for elucidating the electronic environment of the individual atoms.[9] The chemical shifts of the thiophene protons and carbons will be indicative of the electron-donating effect of the amino group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H bond of the secondary amine and the C-S bond of the thiophene ring.[9]

Steric Properties: The Influence of the Cyclohexyl Group

The cyclohexyl substituent introduces significant steric bulk to the molecule. This steric hindrance can influence the molecule's conformation, its ability to interact with biological targets, and its crystal packing.

Conformational Analysis

The cyclohexyl ring typically adopts a stable chair conformation to minimize steric strain.[10][11] The orientation of the cyclohexyl group relative to the thiophene ring will be a key determinant of the molecule's overall shape. Computational modeling, such as Density Functional Theory (DFT), can provide valuable insights into the preferred conformations and the energy barriers between them.

Implications for Drug Design

In the context of drug development, the steric profile of N-cyclohexylthiophen-3-amine is a double-edged sword. The bulky cyclohexyl group can enhance binding to a target protein by occupying a hydrophobic pocket. Conversely, it can also sterically clash with the binding site, preventing effective interaction. Therefore, a detailed understanding of the molecule's three-dimensional structure is crucial for rational drug design.

Experimental and Computational Workflows

To empower researchers with practical methodologies, this section outlines detailed protocols for the synthesis, characterization, and computational analysis of N-cyclohexylthiophen-3-amine.

Proposed Synthetic Workflow

G cluster_synthesis Proposed Synthesis of N-cyclohexylthiophen-3-amine Thiolan_3_one Thiolan-3-one Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Thiolan_3_one->Reductive_Amination Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reductive_Amination N_cyclohexylthiophen_3_amine N-cyclohexylthiophen-3-amine Reductive_Amination->N_cyclohexylthiophen_3_amine

Caption: Proposed synthetic workflow for N-cyclohexylthiophen-3-amine.

Spectroscopic Characterization Protocol

A multi-pronged spectroscopic approach is essential for the unambiguous structural elucidation of N-cyclohexylthiophen-3-amine.

G cluster_characterization Spectroscopic Characterization Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Determine Molecular Weight Synthesis->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) Elucidate Connectivity Synthesis->NMR Structure_Confirmed Structure Confirmed? MS->Structure_Confirmed IR->Structure_Confirmed NMR->Structure_Confirmed Structure_Confirmed->Synthesis No Final_Report Final Report Structure_Confirmed->Final_Report Yes

Caption: Experimental workflow for spectroscopic characterization.

Step-by-Step Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy [9]

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Data Acquisition: Acquire 1H, 13C, DEPT, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

    • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

  • Infrared (IR) Spectroscopy [9]

    • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) until a fine powder is obtained. Press the mixture into a translucent pellet.

    • Spectrum Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Data Analysis: Identify characteristic absorption bands for functional groups.

  • Mass Spectrometry (MS) [9]

    • Sample Preparation: For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to determine the molecular weight.

Computational Chemistry Protocol (DFT)

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and steric properties of N-cyclohexylthiophen-3-amine.

  • Structure Optimization: Build the initial structure of N-cyclohexylthiophen-3-amine and perform a geometry optimization using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies).

  • Property Calculations: Calculate electronic properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and Mulliken charges.

  • Conformational Analysis: Perform a conformational search to identify low-energy conformers and determine the rotational barriers.

Conclusion: A Promising Scaffold for Future Discoveries

N-cyclohexylthiophen-3-amine represents a compelling molecular scaffold with a rich interplay of electronic and steric features. Its electron-rich thiophene core, activated by the enaminic character of the N-cyclohexylamino group, offers a versatile platform for synthetic diversification. The significant steric presence of the cyclohexyl moiety provides a handle for modulating interactions with biological targets. This guide has laid out a comprehensive framework for understanding and investigating this promising compound, from its fundamental properties to detailed experimental and computational protocols. It is our hope that this in-depth analysis will catalyze further research and unlock the full potential of N-cyclohexylthiophen-3-amine in the fields of medicinal chemistry, materials science, and beyond.

References

  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. (2020-01-01). Retrieved from [Link]

  • C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. (n.d.). Retrieved from [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022-03-21). ACS Omega. Retrieved from [Link]

  • Crystal structure of 3-benzyl-1-[(cyclohexylidene)amino]thiourea. (n.d.). Retrieved from [Link]

  • N-Cyclohexyl-3-methylbenzamidine. (n.d.). Retrieved from [Link]

  • Synthesis of (E)-N-(3-alkoxy-4-acyloxyphenylmethylene)-N-(e-cyclohexyl)amines. (2025-08-10). Retrieved from [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024-11-05). ResearchGate. Retrieved from [Link]

  • Cyclohexanamine, N-cyclohexyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • The Chemical Profile of 3-Thiophenamine: Properties and Applications for Industry. (n.d.). Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). Retrieved from [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022-11-16). Retrieved from [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025-01-15). Retrieved from [Link]

  • Process for the preparation of N-cyclohexylthiophthalimide. (n.d.). Google Patents.
  • Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7). (n.d.). Cheméo. Retrieved from [Link]

  • Straightforward Synthesis of 3‐Aminothiophenes Using Activated Amides. (n.d.). OUCI. Retrieved from [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (n.d.). Retrieved from [Link]

  • An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (2015-09-22). Beilstein Journals. Retrieved from [Link]

  • Therapeutic importance of synthetic thiophene. (n.d.). NIH. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity Profile of N-cyclohexylthiophen-3-amine

A Proposed Framework for a Data-Poor Compound Abstract N-cyclohexylthiophen-3-amine is a secondary amine featuring a thiophene and a cyclohexyl moiety. As a compound with limited publicly available toxicological data, a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Proposed Framework for a Data-Poor Compound

Abstract

N-cyclohexylthiophen-3-amine is a secondary amine featuring a thiophene and a cyclohexyl moiety. As a compound with limited publicly available toxicological data, a structured and scientifically rigorous approach is imperative to characterize its in vitro toxicity profile. This guide presents a comprehensive framework for the evaluation of N-cyclohexylthiophen-3-amine, drawing upon established methodologies and insights from structurally related compounds. The proposed evaluation encompasses a battery of in vitro assays designed to assess cytotoxicity, genotoxicity, and potential metabolic activation, providing a foundational understanding of its potential hazards for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Data-Poor Compounds

The ever-expanding chemical universe presents a significant challenge for toxicological assessment. Many novel or niche compounds, such as N-cyclohexylthiophen-3-amine, lack extensive safety data. In such instances, a proactive and strategic approach to in vitro toxicity testing is essential to identify potential hazards early in the development pipeline. The thiophene ring, a common scaffold in pharmaceuticals and other biologically active molecules, can be associated with toxicity, underscoring the need for careful evaluation[1]. This guide outlines a proposed workflow for the systematic in vitro toxicological characterization of N-cyclohexylthiophen-3-amine.

Compound Profile: N-cyclohexylthiophen-3-amine

A thorough understanding of the test compound is fundamental to any toxicological assessment.

Chemical Structure and Properties
  • IUPAC Name: N-cyclohexylthiophen-3-amine

  • Molecular Formula: C10H15NS

  • Key Structural Features:

    • Thiophene Ring: An aromatic five-membered heterocycle containing a sulfur atom. Thiophene derivatives are known to undergo metabolic activation to reactive intermediates[1].

    • Secondary Amine: The nitrogen atom is bonded to a cyclohexyl group and the thiophene ring. The metabolism of amines can lead to the formation of reactive species[2].

    • Cyclohexyl Group: A non-aromatic, saturated carbocyclic ring.

Synthesis and Characterization

Proposed Synthetic Workflow

Thiophen_3_one Thiophen-3-one Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Thiophen_3_one->Reductive_Amination Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reductive_Amination N_cyclohexylthiophen_3_amine N-cyclohexylthiophen-3-amine Reductive_Amination->N_cyclohexylthiophen_3_amine

Caption: Proposed synthesis of N-cyclohexylthiophen-3-amine.

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. This should include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups.

A methodological guide for the spectroscopic characterization of the similar compound N-cyclohexylthiolan-3-amine provides a solid framework for this process[3].

Proposed In Vitro Toxicity Testing Battery

A tiered approach to in vitro toxicity testing is recommended, starting with assessments of cytotoxicity, followed by more specific endpoints such as genotoxicity.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to determining the concentration range of a compound that elicits cell death. This data is crucial for designing subsequent, more complex assays.

3.1.1. Recommended Cell Lines

A panel of cell lines is recommended to assess for cell-type specific toxicity. This should include:

  • HepG2 (Human Hepatocellular Carcinoma): A metabolically competent cell line, useful for detecting toxicity that may be mediated by metabolic activation.

  • HEK293 (Human Embryonic Kidney): A commonly used cell line for general cytotoxicity screening.

  • A non-cancerous cell line (e.g., NIH 3T3 fibroblasts): To assess for selective toxicity towards cancer cells versus normal cells[4].

3.1.2. Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity[5].

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of N-cyclohexylthiophen-3-amine (e.g., 0.1, 1, 10, 50, 100 µM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%)[4].

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

3.1.3. Data Presentation

Cell LineTreatment DurationIC50 (µM)
HepG224 hoursTo be determined
48 hoursTo be determined
HEK29324 hoursTo be determined
48 hoursTo be determined
NIH 3T324 hoursTo be determined
48 hoursTo be determined
Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell. A standard battery of in vitro genotoxicity tests is recommended to assess different genotoxic endpoints[6].

3.2.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying compounds that can cause gene mutations[1][7].

Step-by-Step Methodology:

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

  • Compound Exposure: Expose the bacterial strains to various concentrations of N-cyclohexylthiophen-3-amine.

  • Plating: Plate the treated bacteria on a minimal agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

3.2.2. In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.

Step-by-Step Methodology:

  • Cell Treatment: Treat a suitable mammalian cell line (e.g., CHO, V79, or human lymphocytes) with N-cyclohexylthiophen-3-amine at concentrations that induce some level of cytotoxicity (e.g., up to the IC50).

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopy: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: A significant increase in the frequency of micronucleated cells indicates genotoxic potential.

3.2.3. Alkaline Comet Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells[1][7].

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with N-cyclohexylthiophen-3-amine.

  • Cell Embedding: Embed the cells in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the DNA damage by measuring the length and intensity of the "comet tail."

Genotoxicity Testing Workflow

Compound N-cyclohexylthiophen-3-amine Ames_Test Ames Test (Gene Mutation) Compound->Ames_Test Micronucleus_Assay Micronucleus Assay (Chromosome Damage) Compound->Micronucleus_Assay Comet_Assay Comet Assay (DNA Strand Breaks) Compound->Comet_Assay Genotoxicity_Profile Comprehensive Genotoxicity Profile Ames_Test->Genotoxicity_Profile Micronucleus_Assay->Genotoxicity_Profile Comet_Assay->Genotoxicity_Profile

Caption: A multi-assay approach for genotoxicity assessment.

Potential Mechanisms of Toxicity

While direct mechanistic data for N-cyclohexylthiophen-3-amine is absent, insights can be drawn from related chemical classes.

Metabolic Activation

The metabolism of tertiary and secondary amines, primarily by cytochrome P450 enzymes, can lead to the formation of reactive intermediates such as iminium ions and N-oxides[2]. The thiophene ring itself is susceptible to metabolic oxidation, which can result in the formation of reactive electrophiles capable of binding to cellular macromolecules, including DNA[1]. The use of a metabolically competent cell line like HepG2 and the inclusion of an S9 fraction in the Ames test are critical for investigating the role of metabolism in the toxicity of N-cyclohexylthiophen-3-amine.

Oxidative Stress

Many toxic compounds exert their effects by inducing oxidative stress, leading to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This can result in damage to lipids, proteins, and DNA. Assays to measure ROS production (e.g., using fluorescent probes like DCFH-DA) could provide valuable mechanistic information[8].

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro toxicological evaluation of N-cyclohexylthiophen-3-amine, a compound with limited available safety data. By employing a systematic battery of assays for cytotoxicity and genotoxicity, and by considering potential mechanisms such as metabolic activation, a robust preliminary hazard assessment can be achieved. The results of these in vitro studies will be crucial for guiding any further in vivo testing and for making informed decisions regarding the safety of this compound in research and development settings.

References

  • The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. PMC. [Link]

  • Cytotoxic and genotoxic effect of inhibitor of vulcanisation N-cyclohexylthiophthalimide in a battery of in vitro assays. PubMed. [Link]

  • Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies. PubMed. [Link]

  • The metabolism of tertiary amines. PubMed. [Link]

  • Sensitive Detection of Genotoxic Substances in Complex Food Matrices by Multiparametric High-Content Analysis. MDPI. [Link]

  • An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journals. [Link]

  • Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Frontiers. [Link]

  • Review of QSAR Models and Software Tools for Predicting Genotoxicity and Carcinogenicity. JRC Publications Repository. [Link]

  • Light promoted aqueous phase amine synthesis via three-component coupling reactions. ScienceDirect. [Link]

  • A Brief Review on Genotoxic impurities in Pharmaceuticals. ResearchGate. [Link]

  • Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives. ResearchGate. [Link]

  • In Vitro and Ultrastructural Evaluation of the Cytotoxic and Antileishmanial Activities of Thiosemicarbazone Compounds Against Promastigotes and Axenic Amastigotes of Leishmania infantum. MDPI. [Link]

  • Evaluation of the anti-inflammatory, antioxidant, and cytotoxic potential of Cardamine amara L. (Brassicaceae): A comprehensive biochemical, toxicological, and in silico computational study. Frontiers. [Link]

  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • (PDF) Synthesis, properties and biological activity of thiophene: A review. ResearchGate. [Link]

  • In Vitro and In Vivo Toxicity Profiling of Ammonium-Based Deep Eutectic Solvents. PLOS One. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. [Link]

Sources

Foundational

N-cyclohexylthiophen-3-amine CAS registry number and basic properties

An In-Depth Technical Guide to N-Cyclohexylthiophen-3-amine (CAS: 1466890-46-9) Abstract This technical guide provides a comprehensive overview of N-cyclohexylthiophen-3-amine, a heterocyclic building block of significan...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Cyclohexylthiophen-3-amine (CAS: 1466890-46-9)

Abstract

This technical guide provides a comprehensive overview of N-cyclohexylthiophen-3-amine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core physicochemical properties, explore logical synthetic pathways with detailed experimental considerations, analyze its chemical reactivity, and discuss its potential applications, particularly in the context of drug development. This document also synthesizes available safety information based on structurally related compounds to establish a preliminary framework for safe handling and use in a laboratory setting.

Compound Identification and Physicochemical Properties

N-cyclohexylthiophen-3-amine, identified by the CAS Registry Number 1466890-46-9, is a secondary amine featuring a cyclohexyl group attached to the nitrogen atom of a 3-aminothiophene core.[1] This structure combines the aromatic, electron-rich thiophene ring with a flexible, lipophilic cyclohexyl moiety, making it a versatile scaffold for chemical synthesis. The aminothiophene core is a privileged structure found in numerous biologically active molecules.[2][3]

While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized as follows.

Table 1: Core Properties of N-cyclohexylthiophen-3-amine

PropertyValueSource
CAS Registry Number 1466890-46-9[1]
Molecular Formula C₁₀H₁₅NS[1]
Molecular Weight 181.30 g/mol [1]
Typical Purity ≥95%[1]
Description Classified as a Heterocyclic Building Block.[1]
Boiling Point Data not available.[1]
Melting Point Data not available.
Solubility Data not available; expected to be soluble in common organic solvents.

Synthesis and Mechanistic Considerations

The synthesis of N-substituted aminothiophenes is a well-established field in organic chemistry.[3][4] For N-cyclohexylthiophen-3-amine, a highly efficient and modular approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is favored for its broad substrate scope and functional group tolerance.

The proposed reaction involves the coupling of 3-bromothiophene with cyclohexylamine. The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for achieving high yields. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. A bulky, electron-rich phosphine ligand is often optimal. The base, typically a hindered alkoxide like sodium tert-butoxide, is required to deprotonate the amine, forming the active nucleophile and neutralizing the HBr generated during the reaction.

G cluster_reactants Reactants cluster_reagents Catalytic System R1 3-Bromothiophene Proc Buchwald-Hartwig Cross-Coupling R1->Proc R2 Cyclohexylamine R2->Proc Cat Pd Catalyst (e.g., Pd₂(dba)₃) Cat->Proc Lig Phosphine Ligand (e.g., XPhos) Lig->Proc Base Base (e.g., NaOtBu) Base->Proc Solv Solvent (e.g., Toluene) Solv->Proc Prod N-cyclohexylthiophen-3-amine Proc->Prod

Caption: Proposed synthesis of N-cyclohexylthiophen-3-amine via Buchwald-Hartwig amination.

Experimental Protocol: Proposed Synthesis

This protocol is a representative methodology based on standard Buchwald-Hartwig conditions and should be optimized for scale and specific laboratory conditions.

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add the base (e.g., 1.4 equivalents). Then, add 3-bromothiophene (1.0 equivalent) and anhydrous toluene via syringe.

  • Nucleophile Addition: Add cyclohexylamine (1.2 equivalents) to the mixture via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Derivatization

The reactivity of N-cyclohexylthiophen-3-amine is dictated by its two primary functional components:

  • Secondary Amine: The nitrogen atom's lone pair of electrons makes it nucleophilic and basic. It can readily undergo a variety of reactions, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

    • Alkylation: Further alkylation, although selectivity can be an issue.

  • Thiophene Ring: The thiophene ring is an electron-rich aromatic system. The amine substituent at the 3-position is an activating group, directing electrophilic aromatic substitution primarily to the 2- and 5-positions.[2] This allows for the introduction of a wide range of functional groups onto the heterocyclic core.

Applications in Research and Drug Development

While specific applications for N-cyclohexylthiophen-3-amine are not extensively documented, its constituent parts are prevalent in medicinal chemistry.

  • Scaffold for Bioactive Molecules: 2-aminothiophene derivatives are found in drugs with diverse activities, including the neuroleptic olanzapine and non-steroidal anti-inflammatory agents.[3]

  • CNS-Targeted Agents: Cyclohexylamine moieties are incorporated into compounds designed to interact with the central nervous system, such as potential antipsychotics and μ-opioid receptor (MOR) antagonists.[5][6]

  • Prodrug Development: The secondary amine provides a handle for creating prodrugs, which can improve properties like membrane penetration or metabolic stability.[7]

Given this context, N-cyclohexylthiophen-3-amine serves as a valuable starting material for generating compound libraries for high-throughput screening in drug discovery programs, particularly those targeting CNS disorders or inflammatory pathways.

Safety, Handling, and Toxicology

The toxicological properties of N-cyclohexylthiophen-3-amine have not been fully investigated.[8] Therefore, a cautious approach to handling is imperative, drawing parallels from structurally related compounds such as cyclohexylamine and other substituted thiophenes.

Table 2: Inferred Hazards and Recommended Handling Procedures

Hazard CategoryPotential HazardRecommended PrecautionsSource (by analogy)
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Avoid ingestion, inhalation, and skin contact. Use only in a well-ventilated area or chemical fume hood.[9][10][11]
Skin/Eye Irritation May cause skin irritation and serious eye irritation or damage.Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.[8][9][10]
Flammability May be a flammable liquid or have vapors that can form explosive mixtures with air.Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools.[8][10]
Respiratory Irritation Vapors or dust may cause irritation to the respiratory tract.Avoid breathing dust, fumes, or vapors. Ensure adequate ventilation.[8][11]

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][10]

  • Ground and bond containers when transferring material to prevent static discharge.[10]

  • Ensure safety showers and eyewash stations are readily accessible.[8]

References

  • Title: 3 - SAFETY DATA SHEET Source: Google Cloud URL
  • Title: 1466890-46-9 | n-Cyclohexylthiophen-3-amine - Moldb Source: Moldb URL
  • Title: Safety Data Sheet Source: Google Cloud URL
  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
  • Title: The Chemical Profile of 3-Thiophenamine: Properties and Applications for Industry Source: Google Cloud URL
  • Title: Straightforward Synthesis of 3‐Aminothiophenes Using Activated Amides - OUCI Source: OUCI URL
  • Title: An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - Beilstein Journals Source: Beilstein Journals URL
  • Title: SAFETY DATA SHEET - ThermoFisher Source: ThermoFisher URL
  • Title: 3-[3-(Phenalkylamino)
  • Title: WO2014086098A1 - Cyclohexane amine compound and application thereof for anti-schizophrenia drugs - Google Patents Source: Google Patents URL
  • Title: Prodrugs for Amines - PMC - NIH Source: NIH URL

Sources

Protocols & Analytical Methods

Method

N-cyclohexylthiophen-3-amine as a building block in organic synthesis

Application Note: N-Cyclohexylthiophen-3-amine as a Core Building Block in Organic Synthesis and Drug Discovery Executive Summary & Chemical Profile In modern medicinal chemistry and advanced materials science, the strat...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Cyclohexylthiophen-3-amine as a Core Building Block in Organic Synthesis and Drug Discovery

Executive Summary & Chemical Profile

In modern medicinal chemistry and advanced materials science, the strategic selection of heterocyclic building blocks dictates the success of downstream functionalization and biological efficacy. N-Cyclohexylthiophen-3-amine is a highly versatile, sterically hindered secondary amine that bridges the gap between robust synthetic tractability and favorable pharmacological properties. This application note details the mechanistic rationale, validated synthetic workflows, and biological applications of this critical scaffold.

Table 1: Physicochemical Profile of N-Cyclohexylthiophen-3-amine

PropertyValue / Description
Chemical Name N-Cyclohexylthiophen-3-amine
CAS Number 1466890-46-9[1]
Molecular Formula C₁₀H₁₅NS
Molecular Weight 181.30 g/mol
Purity Standard ≥ 95% (typically verified via LC-MS/NMR)
Core Scaffold Thiophene (Benzene Bioisostere)
Functional Group Secondary Amine (N-Alkyl, N-Aryl precursor)

Mechanistic Rationale: The "Why" Behind the Structure

As a Senior Application Scientist, I emphasize that building blocks must be chosen for their dual utility in synthesis and target binding. N-Cyclohexylthiophen-3-amine offers three distinct advantages:

  • Thiophene as a Bioisostere: The thiophene ring is a classical bioisostere for the phenyl ring. It provides a similar spatial volume but alters the electron density, lipophilicity, and metabolic stability of the resulting molecule. The sulfur atom can also act as a weak hydrogen bond acceptor in protein-ligand interactions.

  • Steric Bulk & Lipophilicity: The cyclohexyl group provides a flexible, lipophilic appendage. In drug design, this bulk is highly effective at occupying hydrophobic pockets, such as the selectivity pockets of kinases, driving target specificity[2].

  • Secondary Amine Reactivity: Primary amines often suffer from over-alkylation or poor regioselectivity during cross-coupling. As a secondary amine, this building block restricts the number of possible substitution points, allowing for precise, single-point functionalization via or amidation[3].

Core Synthetic Workflows

N-Cyclohexylthiophen-3-amine serves as a central hub for generating diverse chemical libraries. The secondary amine is nucleophilic enough to undergo standard peptide coupling and SNAr reactions, yet its steric hindrance requires optimized catalytic systems for C-N cross-coupling.

SynthWorkflow Start N-Cyclohexylthiophen-3-amine CAS: 1466890-46-9 BHA Buchwald-Hartwig Amination (Pd-Catalyzed) Start->BHA Aryl-X, Pd(OAc)2, RuPhos Amidation Amidation (HATU/DIPEA) Start->Amidation R-COOH SNAr SNAr Reaction (Base, Heat) Start->SNAr Heteroaryl-Cl Prod1 N-Aryl/Heteroaryl Derivatives BHA->Prod1 Prod2 Thiophene Amide Derivatives Amidation->Prod2 Prod3 Substituted Heterocycles (e.g., Pyrimidines) SNAr->Prod3

Figure 1: Core synthetic transformations of N-cyclohexylthiophen-3-amine.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Coupling a bulky secondary amine to an aryl halide requires a catalyst system that accelerates reductive elimination while suppressing β-hydride elimination.

Causality of Reagents: We utilize RuPhos (or t-BuXPhos) with Pd(OAc)₂ . The large steric profile and electron-rich nature of RuPhos force the palladium center into a geometry that strongly favors C-N bond formation over unwanted side reactions[3]. Cs₂CO₃ is selected as a mild, insoluble base to tolerate sensitive functional groups on the aryl halide.

Step-by-Step Procedure:

  • Preparation: In an anaerobic glovebox, charge a flame-dried Schlenk tube with N-cyclohexylthiophen-3-amine (1.0 eq), the desired Aryl Bromide (1.1 eq), Pd(OAc)₂ (0.05 eq), RuPhos (0.10 eq), and anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M relative to the amine). Seal the tube and remove it from the glovebox.

  • Execution: Heat the reaction mixture to 90 °C under vigorous stirring for 12–18 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The catalytic cycle's health is validated by the absence of dehalogenated starting material (Ar-H) in the trace, which would indicate premature β-hydride elimination. A color change from the dark red of the active Pd(0) species to black (palladium black) indicates catalyst deactivation. The disappearance of the 182 m/z [M+H]⁺ peak confirms complete consumption of the amine.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium residues, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Sterically Hindered Amidation

Causality of Reagents: Standard coupling agents (e.g., EDC/HOBt) often fail with hindered secondary amines. We utilize HATU because the highly reactive HOAt-ester intermediate it generates is uniquely capable of overcoming the steric barrier imposed by the cyclohexyl group.

Step-by-Step Procedure:

  • Pre-activation: Dissolve the target Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.3 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add N-cyclohexylthiophen-3-amine (1.0 eq) dropwise. Stir at room temperature for 4 hours.

  • Self-Validation: Monitor via TLC (50% EtOAc/Hexanes). The starting amine (visible under UV 254 nm due to the thiophene ring) should completely disappear. LC-MS analysis of the crude mixture must show the product mass and the absence of the HOAt-ester intermediate, validating the completion of the coupling cycle.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Application in Medicinal Chemistry: PI3K/AKT Pathway Inhibition

Beyond methodology, N-cyclohexylthiophen-3-amine is a privileged scaffold in oncology drug discovery. Thiophene-based derivatives are highly potent, ATP-competitive inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway [2].

When functionalized, the thiophene core mimics the purine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. Concurrently, the bulky cyclohexyl group projects into the hydrophobic affinity pocket, providing sub-nanomolar potency and massive selectivity (often >7000-fold) over structurally similar kinases like mTOR[2].

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR Complex AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Downstream Signaling Inhibitor Thiophene-based Inhibitor (Derived from Building Block) Inhibitor->PI3K Competitive Inhibition at ATP-binding site

Figure 2: PI3K/AKT signaling pathway targeted by thiophene-based kinase inhibitors.

Troubleshooting & Optimization

  • Issue: Low yield or stalled conversion in Buchwald-Hartwig Coupling.

    • Causality: High steric hindrance from the cyclohexyl group preventing amine coordination to the Pd(II) center.

    • Solution: Ensure the Pd:Ligand ratio is strictly 1:2 to maintain the active L₁Pd(0) species. If Toluene fails, switch to 1,4-Dioxane to alter the coordination environment and increase the reaction temperature to 100 °C[3].

  • Issue: Degradation/Oxidation of the thiophene ring.

    • Causality: Electron-rich thiophenes can be sensitive to strong oxidizing agents and prolonged exposure to atmospheric oxygen at elevated temperatures.

    • Solution: Thoroughly degas all solvents via the freeze-pump-thaw method prior to coupling reactions. Store the neat N-cyclohexylthiophen-3-amine building block under an argon atmosphere at 4 °C.

References

  • ACS Omega (via PMC). "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors". Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity". Available at:[Link]

Sources

Application

Buchwald-Hartwig amination conditions for N-cyclohexylthiophen-3-amine

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of N-Cyclohexylthiophen-3-amine Introduction & Strategic Overview The synthesis of heteroarylamines is a cornerstone in the development o...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of N-Cyclohexylthiophen-3-amine

Introduction & Strategic Overview

The synthesis of heteroarylamines is a cornerstone in the development of modern pharmaceuticals, agrochemicals, and functional organic materials[1]. Specifically, 3-aminothiophene derivatives serve as critical pharmacophores. However, their synthesis via traditional nucleophilic aromatic substitution (SNAr) is often severely hindered by the electron-rich nature of the thiophene ring, which inherently resists nucleophilic attack[2].

The Buchwald-Hartwig cross-coupling reaction overcomes these limitations, offering a robust, palladium-catalyzed pathway to forge C–N bonds between aryl/heteroaryl halides and amines[3]. This application note provides an in-depth, field-proven guide for the amination of 3-bromothiophene with an α -branched primary amine (cyclohexylamine) to yield N-cyclohexylthiophen-3-amine. Designed for researchers and drug development professionals, this guide details mechanistic rationales, reaction optimization, and a self-validating experimental protocol.

Mechanistic Rationale & Parameter Selection

The Buchwald-Hartwig amination operates via a tightly regulated Pd(0)/Pd(II) catalytic cycle[3]. The efficiency of the reaction with heteroaryl halides and primary aliphatic amines relies heavily on the precise combination of the palladium precursor, ligand, and base[4].

  • Oxidative Addition : The cycle initiates with the oxidative addition of 3-bromothiophene to the active Pd(0)Ln​ species[1]. Thiophenes can sometimes poison the catalyst or undergo hydrodehalogenation; thus, electron-rich, sterically demanding ligands are required to accelerate this step and stabilize the resulting Pd(II) intermediate[5].

  • Amine Coordination & Deprotonation : Cyclohexylamine coordinates to the Pd(II) complex. A base is required to deprotonate the amine, forming a critical palladium-amido intermediate[1]. While strong bases like NaOtBu ( pKa​H≈19 ) are highly effective for rapid deprotonation, milder bases like Cs2​CO3​ are frequently employed in the thiophene series to ensure functional group tolerance if sensitive moieties are present[4][6].

  • Reductive Elimination : The final step forms the C–N bond and regenerates the Pd(0) catalyst[3]. Bulky dialkylbiaryl phosphines (e.g., RuPhos, XPhos) promote rapid reductive elimination, preventing competitive β -hydride elimination which would otherwise yield unwanted imine byproducts[2][4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (3-Bromothiophene) Pd0->OxAdd Step 1 PdII_Ar L_nPd(II)(Thienyl)(Br) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation (Cyclohexylamine + Base) PdII_Ar->AmineCoord Step 2 PdII_Amido L_nPd(II)(Thienyl)(NHCy) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Step 3 RedElim->Pd0 Catalyst Regeneration Product N-Cyclohexylthiophen-3-amine RedElim->Product Product Release

Catalytic cycle of the Buchwald-Hartwig amination forming N-cyclohexylthiophen-3-amine.

Reaction Optimization Data

When coupling an α -branched primary amine like cyclohexylamine with a heteroaryl halide, catalyst loading and ligand choice dictate the success of the reaction[5]. The following table summarizes quantitative optimization data, demonstrating the superiority of dialkylbiaryl phosphine ligands over first-generation ligands[2][4][5].

Table 1: Optimization of Reaction Conditions for N-Cyclohexylthiophen-3-amine Synthesis

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)
1 Pd(OAc)2​ (5 mol%) PPh3​ (10 mol%)NaOtBuToluene100< 10
2 Pd2​(dba)3​ (2 mol%)BINAP (4 mol%) Cs2​CO3​ 1,4-Dioxane10045
3 Pd(OAc)2​ (2 mol%)XPhos (4 mol%)NaOtBuToluene9082
4 Pd2​(dba)3​ (1 mol%) RuPhos (2 mol%) NaOtBu Toluene 85 94
5 Pd2​(dba)3​ (1 mol%)RuPhos (2 mol%) Cs2​CO3​ 1,4-Dioxane10089

Note: Entry 4 represents the optimal conditions for non-sensitive substrates, balancing rapid kinetics with high yield. For substrates bearing base-sensitive functional groups, Entry 5 (utilizing Cs2​CO3​ ) is highly recommended[4][6].

Experimental Methodology

The following protocol outlines the optimal self-validating system for the synthesis of N-cyclohexylthiophen-3-amine using the Pd2​(dba)3​ /RuPhos catalytic system[4][5].

Workflow Prep 1. Preparation Oven-dried Schlenk tube Argon backfill x3 Reagents 2. Reagent Addition Pd2(dba)3 & RuPhos NaOtBu & Toluene 3-Bromothiophene Cyclohexylamine Prep->Reagents Reaction 3. Reaction Heat to 85°C Stir 12-16 hours TLC/GC-MS Monitoring Reagents->Reaction Workup 4. Workup Cool to RT Filter through Celite EtOAc dilution Reaction->Workup Purification 5. Purification Flash Chromatography Hexanes/EtOAc gradient Workup->Purification

Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling protocol.

Step-by-Step Protocol:

  • Preparation of the Reaction Vessel : Equip an oven-dried 25 mL Schlenk tube with a magnetic stir bar. Seal the tube with a rubber septum, evacuate, and backfill with high-purity Argon gas. Repeat this cycle three times[1].

    • Causality: Palladium(0) complexes and electron-rich phosphine ligands are highly susceptible to oxidation; rigorous exclusion of oxygen prevents premature catalyst deactivation[3].

  • Addition of Solid Reagents : Under a positive flow of Argon, quickly add Pd2​(dba)3​ (9.2 mg, 0.01 mmol, 1 mol%), RuPhos (9.3 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv)[4][5].

  • Addition of Liquid Reagents : Inject anhydrous, degassed toluene (5.0 mL) into the Schlenk tube via syringe. Stir the mixture at room temperature for 5 minutes to allow the pre-catalyst to activate. Subsequently, add 3-bromothiophene (163 mg, 1.0 mmol, 1.0 equiv) and cyclohexylamine (119 mg, 1.2 mmol, 1.2 equiv) via microsyringe[1][5].

  • Heating and Monitoring : Replace the septum with a Teflon screw cap under Argon flow. Submerge the tube in a pre-heated oil bath at 85 °C. Stir vigorously (800-1000 rpm) for 12–16 hours[1][4].

    • Causality: High agitation rates are crucial because inorganic/organic bases are often heterogeneous in toluene; poor mixing will stall the deprotonation step[4]. Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 9:1) until the 3-bromothiophene is completely consumed.

  • Workup : Remove the reaction vessel from the oil bath and allow it to cool to room temperature. Dilute the crude mixture with ethyl acetate (10 mL) and filter it through a short pad of Celite® to remove palladium black and insoluble inorganic salts[1]. Wash the filter cake with additional ethyl acetate (2 × 5 mL).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexanes to 5% ethyl acetate in hexanes[1]. The product, N-cyclohexylthiophen-3-amine, is typically isolated as a pale yellow oil.

Self-Validation & Troubleshooting

A robust protocol must be a self-validating system. To ensure the integrity of the synthesis, verify the following checkpoints:

  • Catalyst Activation Check : Upon addition of toluene to the Pd2​(dba)3​ and RuPhos mixture, the solution should transition from a dark purple/red to a deep red/brown, indicating the successful formation of the active Ln​Pd(0) species[4].

  • Dehalogenation vs. Amination : If GC-MS reveals significant amounts of thiophene (hydrodehalogenation product) rather than the desired aminated product, this indicates that reductive elimination is too slow. Solution: Ensure the amine is strictly anhydrous and consider increasing the concentration of the reaction or switching to a bulkier ligand like tBuXPhos[5].

  • Catalyst Poisoning : Thiophenes can occasionally coordinate too strongly to palladium, poisoning the catalyst. If the reaction stalls at <50% conversion, verify the purity of the 3-bromothiophene (remove trace thiophene-thiols via distillation) and consider a slight increase in catalyst loading (e.g., 2 mol% Pd)[6].

References

  • BenchChem. "Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene." 1

  • Thieme Connect. "Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling." 6

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." 3

  • Wikipedia. "Buchwald–Hartwig amination." 2

  • WuXi AppTec. "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" 4

  • Journal of the American Chemical Society (ACS). "Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships." 5

Sources

Method

Applications of N-Cyclohexylthiophen-3-amine in Conducting Polymers: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Polythiophenes represent a versatile and highly significant class of conducting polymers, prized...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Polythiophenes represent a versatile and highly significant class of conducting polymers, prized for their environmental stability and tunable optoelectronic properties.[1] The strategic functionalization of the thiophene ring is a key methodology for tailoring these properties to specific applications, such as electrochromic devices, sensors, and organic electronics.[2][3] This guide focuses on N-cyclohexylthiophen-3-amine, a monomer for which direct, extensive literature is emerging. By drawing upon established principles of N-substituted and 3-aminothiophene chemistry, this document provides a comprehensive set of protocols and theoretical considerations for its synthesis, electropolymerization, and application. We will explore how the interplay between the electron-donating amino group and the bulky, aliphatic cyclohexyl substituent is predicted to influence the resulting polymer's characteristics, offering a roadmap for researchers to explore this promising material.

Introduction: The Rationale for N-Cyclohexylthiophen-3-amine in Polymer Science

The performance of polythiophenes is intrinsically linked to their molecular structure. Substituents on the thiophene backbone can dramatically alter the polymer's electronic and physical properties.[4][5]

  • Electron-Donating Groups: The nitrogen atom of the amine group at the 3-position is expected to act as an electron-donating group. This generally leads to a lower oxidation potential of the monomer and a higher-lying Highest Occupied Molecular Orbital (HOMO) in the resulting polymer.[6] This electronic modification can influence the polymer's band gap, conductivity, and color.[4]

  • Steric Effects of the Cyclohexyl Group: The bulky cyclohexyl substituent is anticipated to introduce significant steric hindrance between adjacent monomer units along the polymer chain. This can disrupt the planarity of the polythiophene backbone, leading to a decrease in conjugation length.[7] While this may reduce conductivity, it can also enhance solubility and influence the material's optical properties, potentially leading to distinct electrochromic behavior.[1][7]

This guide provides the necessary protocols to synthesize the monomer, polymerize it into a functional film, and characterize its potential for key applications.

Monomer Synthesis: N-cyclohexylthiophen-3-amine

While various methods exist for the synthesis of 3-aminothiophenes, a robust and widely applicable method for N-alkylation is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction provides a direct route to forming the C-N bond between 3-bromothiophene and cyclohexylamine.[8]

Synthetic Workflow

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions 3-bromothiophene 3-Bromothiophene Reaction Buchwald-Hartwig Amination 3-bromothiophene->Reaction cyclohexylamine Cyclohexylamine cyclohexylamine->Reaction Pd_catalyst Pd(OAc)₂ / P(tBu)₃ Pd_catalyst->Reaction Base NaOtBu Base->Reaction Solvent Toluene Solvent->Reaction Temp Reflux Temp->Reaction Product N-cyclohexylthiophen-3-amine Reaction->Product cluster_setup Electrochemical Cell Setup cluster_solution Electrolyte Solution WE Working Electrode (ITO, Pt, or Au) CV Cyclic Voltammetry (e.g., 0 to +1.6 V) WE->CV CE Counter Electrode (Pt wire) CE->CV RE Reference Electrode (Ag/AgCl) RE->CV Monomer N-cyclohexylthiophen-3-amine (10 mM) Monomer->CV Electrolyte Tetrabutylammonium hexafluorophosphate (TBAPF₆) (0.1 M) Electrolyte->CV Solvent Acetonitrile (ACN) or Dichloromethane (DCM) Solvent->CV PolymerFilm Poly(N-cyclohexylthiophen-3-amine) Film on WE CV->PolymerFilm Characterization Spectroelectrochemistry (UV-Vis, FTIR) PolymerFilm->Characterization cluster_neutral Neutral State (Reduced) cluster_oxidized Oxidized State (Doped) Neutral Polymer Chain (Yellow/Orange) Oxidation Oxidation (-e⁻, +A⁻) Neutral->Oxidation Apply Positive Potential Oxidized Polymer Chain with Bipolarons (Green/Blue) Oxidation->Neutral Reduction Reduction (+e⁻, -A⁻) Oxidation->Reduction Apply Negative Potential Reduction->Neutral

Sources

Application

Application Note: Rapid and Efficient Synthesis of N-Cyclohexylthiophen-3-amine via Microwave-Assisted Buchwald-Hartwig Amination

Abstract This application note presents a detailed, robust, and highly efficient protocol for the synthesis of N-cyclohexylthiophen-3-amine, a valuable building block in medicinal chemistry and materials science. By leve...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and highly efficient protocol for the synthesis of N-cyclohexylthiophen-3-amine, a valuable building block in medicinal chemistry and materials science. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3] The protocol is based on a palladium-catalyzed Buchwald-Hartwig amination reaction between 3-bromothiophene and cyclohexylamine. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, complete with step-by-step instructions, mechanistic insights, and expected outcomes.

Introduction: The Case for Microwave-Assisted Synthesis

N-substituted aminothiophenes are prevalent scaffolds in a wide range of biologically active compounds and functional organic materials.[4][5] The synthesis of these molecules, however, can be challenging, often requiring harsh reaction conditions and extended reaction times. Traditional synthetic methods are often plagued by issues such as low yields, the formation of byproducts, and significant energy consumption.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a powerful solution to these challenges.[6][7] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase.[2][7] This results in a number of compelling advantages:

  • Accelerated Reaction Rates: Reaction times can be reduced from hours to mere minutes.[6][8]

  • Enhanced Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[3][6]

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis significantly reduces energy consumption compared to conventional methods.[1][3]

  • Greener Chemistry: The efficiency of MAOS often allows for the use of less solvent and can enable solvent-free reactions, contributing to more environmentally benign chemical processes.[1][2][9]

This application note details a microwave-assisted Buchwald-Hartwig amination protocol for the synthesis of N-cyclohexylthiophen-3-amine, a method that capitalizes on the aforementioned benefits to provide a reliable and efficient synthetic route.

Reaction Scheme and Mechanism

The synthesis of N-cyclohexylthiophen-3-amine is achieved via a palladium-catalyzed cross-coupling reaction between 3-bromothiophene and cyclohexylamine. The general reaction is depicted below:

Scheme 1: Synthesis of N-cyclohexylthiophen-3-amine

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[8][10] The catalytic cycle, facilitated by a palladium catalyst and a suitable base, is illustrated in the following diagram.

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition of 3-Bromothiophene Pd(0)Ln->Oxidative_Addition 3-Bromothiophene Pd(II)_Complex Thienyl-Pd(II)-Br(Ln) (Intermediate A) Oxidative_Addition->Pd(II)_Complex Base_Coordination Coordination of Cyclohexylamine & Base Pd(II)_Complex->Base_Coordination Cyclohexylamine Amine_Complex [Thienyl-Pd(II)-NH2R(Ln)]+ (Intermediate B) Base_Coordination->Amine_Complex H-Base+ [H-Base]+ Base_Coordination->H-Base+ Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration of Catalyst Product N-Cyclohexylthiophen-3-amine Reductive_Elimination->Product Base Base Base->Base_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is designed for a dedicated microwave synthesis reactor. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPurity
3-Bromothiophene872-31-1163.041.0 mmol>98%
Cyclohexylamine108-91-899.171.2 mmol>99%
Palladium(II) Acetate3375-31-3224.500.02 mmol98%
Xantphos161265-03-8578.680.04 mmol>98%
Sodium tert-butoxide865-48-596.101.4 mmol>97%
Toluene108-88-392.145 mLAnhydrous
Instrumentation

A dedicated microwave reactor capable of controlled heating and pressure monitoring is required. For this protocol, a single-mode microwave reactor is recommended for precise temperature control.

Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 4.5 mg) and Xantphos (0.04 mmol, 23.1 mg).

  • Reagent Addition: In the fume hood, add sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Reactant Addition: Add 3-bromothiophene (1.0 mmol, 0.094 mL) followed by cyclohexylamine (1.2 mmol, 0.137 mL) to the vial.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vial.

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature (below 50 °C) before opening.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-cyclohexylthiophen-3-amine as a pale yellow oil.

Expected Results and Characterization

Following this protocol, the expected yield of N-cyclohexylthiophen-3-amine is typically in the range of 85-95%. The identity and purity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Value
Appearance Pale yellow oil
Molecular Formula C₁₀H₁₅NS[11]
Molecular Weight 181.30 g/mol [11]
Yield 85-95%

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Inactive catalystEnsure fresh palladium(II) acetate and ligand are used.
Insufficient baseUse freshly opened sodium tert-butoxide.
Presence of moistureUse anhydrous solvent and ensure all glassware is dry.
Incomplete Reaction Insufficient heatingIncrease the reaction temperature to 130-140 °C or extend the hold time to 20-25 minutes.
Formation of Byproducts OverheatingReduce the reaction temperature.
Incorrect stoichiometryDouble-check the molar ratios of the reactants.

Safety Precautions

  • Microwave Reactor: Only use a microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.

  • Pressure: Reactions in sealed vessels can generate significant pressure. Always allow the vessel to cool completely before opening.

  • Reagents: Handle all chemicals in a fume hood. 3-Bromothiophene is a lachrymator. Cyclohexylamine is corrosive. Sodium tert-butoxide is a strong base and is moisture-sensitive. Palladium compounds can be toxic.

Conclusion

The microwave-assisted Buchwald-Hartwig amination protocol detailed in this application note provides a rapid, efficient, and high-yielding method for the synthesis of N-cyclohexylthiophen-3-amine. This approach embodies the principles of green chemistry by reducing reaction times and energy consumption. The detailed protocol and troubleshooting guide are intended to enable researchers to reliably and safely implement this valuable synthetic transformation in their own laboratories.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025).
  • Microwave Assisted Synthesis of Some 2-[(Substituted Benzylidene) Imino]-3-(N-Cyclohexl Carboxamido)-4, 5. (n.d.).
  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). PubMed.
  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... (n.d.).
  • Synthesis of N-functionalized 3-Aminothiophenes. (n.d.).
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Organic Chemistry Portal.
  • Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. (2017). The Journal of Organic Chemistry.
  • Efficient One-Pot Synthesis of Polyfunctionalized Thiophenes via an Amine-Mediated Ring Opening of EWG-Activ
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). Journal of Drug Delivery and Therapeutics.
  • N-Unsubstituted 2- and 3-thiophenimines. (2024). Organic & Biomolecular Chemistry.
  • n-Cyclohexylthiophen-3-amine. (n.d.). Moldb.
  • An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (2015). PubMed.
  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. (2008). Organic Chemistry Portal.
  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). PubMed.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (2015). Beilstein Journal of Organic Chemistry.

Sources

Method

Application Note: Derivatization Techniques for N-Cyclohexylthiophen-3-amine Compounds

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This application note provides an authoritative guide on the divergent derivatization of N-cyclohexylthiophen-3-amine, a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This application note provides an authoritative guide on the divergent derivatization of N-cyclohexylthiophen-3-amine, a critical heterocyclic building block used in the synthesis of kinase inhibitors, advanced materials, and thieno[2,3-d]pyrimidine scaffolds[1].

Mechanistic Insights & Causality in Derivatization

N-cyclohexylthiophen-3-amine (CAS: 1466890-46-9)[2] presents a unique dual-reactivity profile that requires precise chemoselective control. Successful derivatization hinges on managing the electronic and steric properties of two distinct reactive centers:

  • The Secondary Amine (N-Functionalization): The nitrogen atom is nucleophilic but experiences significant steric hindrance (A-strain) from the bulky cyclohexyl group. Consequently, standard peptide coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. To overcome this, highly reactive electrophiles (e.g., acyl chlorides) combined with hypernucleophilic catalysts like 4-Dimethylaminopyridine (DMAP), or highly efficient coupling reagents like HATU, are required to drive N-acylation or amidation to completion.

  • The Thiophene Ring (C-Functionalization): The thiophene core is inherently electron-rich, and the 3-amino substituent strongly activates the ring toward Electrophilic Aromatic Substitution (EAS)[3]. Due to the strong ortho/para-directing nature of the amine, electrophiles (such as halogens) will preferentially attack the C2 position (ortho) and, to a lesser extent, the C5 position. Strict stoichiometric control and low temperatures are mandatory to prevent over-functionalization (e.g., C2,C5-dibromination). Alternatively, modern Palladium-catalyzed C-H activation can be employed to directly functionalize the C2 or C5 positions without pre-halogenation[4].

Divergent Derivatization Workflow

The following diagram illustrates the divergent synthetic pathways available for N-cyclohexylthiophen-3-amine, separating amine-centric modifications from ring-centric modifications.

Derivatization Core N-cyclohexylthiophen-3-amine (Dual Reactivity Core) AmineFunc Amine Functionalization (Sterically Hindered) Core->AmineFunc Electrophiles (Acyl Chlorides) + DMAP / Base RingFunc Thiophene C-H Functionalization (Electron-Rich Core) Core->RingFunc NBS or Pd-Catalysis Strict Temp Control Amide N-Acyl / Amide Derivatives (Kinase Inhibitor Scaffolds) AmineFunc->Amide Coupled C2-Aryl / Halogenated Derivatives (Cross-Coupling Precursors) RingFunc->Coupled

Divergent derivatization pathways for N-cyclohexylthiophen-3-amine.

Experimental Protocols & Self-Validating Systems

Protocol A: Sterically Hindered N-Acylation

Objective: Synthesize N-acyl-N-cyclohexylthiophen-3-amine derivatives.

Causality Note: The bulky cyclohexyl ring prevents efficient nucleophilic attack on mild electrophiles. We utilize an acyl chloride with DMAP as an acyl transfer catalyst to generate a highly reactive N-acylpyridinium intermediate, forcing the reaction forward.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve N-cyclohexylthiophen-3-amine (1.0 mmol, 181.3 mg) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 435 µL) and DMAP (0.1 mmol, 12.2 mg). Stir for 5 minutes.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.2 mmol) dropwise over 10 minutes to prevent localized exothermic degradation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Self-Validating QC System:

  • TLC: The product will appear as a distinct, less polar spot compared to the starting amine (visualized via UV 254 nm and KMnO₄ stain).

  • LC-MS: Confirm the presence of the [M+H]+ peak. The starting material mass (m/z 182.1) must be absent.

  • 1H NMR (CDCl₃): Look for the disappearance of the broad N-H singlet (~3.5 ppm). Due to the electron-withdrawing nature of the new amide bond, the thiophene C2 and C4 protons will shift downfield by approximately 0.3–0.5 ppm.

Protocol B: Regioselective C2-Bromination & Suzuki-Miyaura Coupling

Objective: Functionalize the thiophene ring for downstream cross-coupling.

Causality Note: The 3-amino group strongly activates the C2 and C5 positions. Because C2 is the most nucleophilic site, running the bromination at 0 °C with exactly 1.05 equivalents of N-Bromosuccinimide (NBS) ensures high regioselectivity for the 2-bromo derivative while suppressing C5-bromination or dibromination[3].

Step-by-Step Methodology:

  • Bromination: Dissolve N-cyclohexylthiophen-3-amine (1.0 mmol) in anhydrous Acetonitrile (MeCN, 15 mL). Cool to 0 °C.

  • NBS Addition: Add NBS (1.05 mmol, 186.9 mg) portion-wise over 15 minutes. Stir at 0 °C for 1 hour.

  • Bromide Isolation: Quench with 5% aqueous sodium thiosulfate (10 mL) to neutralize unreacted NBS. Extract with Ethyl Acetate (3 × 15 mL). Dry and concentrate to yield the crude 2-bromo intermediate. (QC Check: MS should show a 1:1 isotopic pattern for M / M+2 characteristic of a single bromine atom).

  • Cross-Coupling: In a Schlenk tube, combine the 2-bromo intermediate (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.5 mmol).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Purge with N₂ for 10 minutes.

  • Heating: Seal the tube and heat at 90 °C for 12 hours.

  • Purification: Filter through a Celite pad, concentrate, and purify via flash chromatography.

Quantitative Data: Reaction Optimization

The table below summarizes the critical optimization parameters for the regioselective bromination of the thiophene core, demonstrating the necessity of temperature and solvent control to prevent over-functionalization.

EntrySolventTemp (°C)NBS (Equiv.)Time (h)Total Yield (%)Regioselectivity (C2 : C5 : Dibromo)
1DCM251.202.08560 : 10 : 30
2THF01.051.58885 : 10 : 5
3MeCN251.051.09075 : 15 : 10
4 MeCN 0 1.05 1.0 92 95 : 3 : 2

Table 1: Optimization conditions for the bromination of N-cyclohexylthiophen-3-amine. Entry 4 represents the optimal conditions utilized in Protocol B.

References

  • Moldb. "1466890-46-9 | n-Cyclohexylthiophen-3-amine". Moldb Chemical Database.
  • MDPI. "Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors". Molecules.
  • ACS Publications. "Thiophene Backbone Amide Linkers, a New Class of Easily Prepared and Highly Acid-Labile Linkers for Solid-Phase Synthesis". The Journal of Organic Chemistry.
  • White Rose eTheses Online. "Transition Metal-Catalysed Approaches towards Novel Amide-Containing Heterocyclic Scaffolds". University of York.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Cyclohexylthiophen-3-amine Synthesis

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges associated with coupling electron-rich, sulfur-containing heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges associated with coupling electron-rich, sulfur-containing heterocycles. The synthesis of N-cyclohexylthiophen-3-amine via the Buchwald-Hartwig cross-coupling of 3-bromothiophene and cyclohexylamine is notoriously prone to catalyst poisoning and off-cycle degradation.

This guide deconstructs the mechanistic causality behind these experimental failures and provides field-proven, self-validating protocols to maximize your overall yield and reproducibility.

Visual Workflow: Mechanistic Bottlenecks in Thiophene Amination

To troubleshoot effectively, we must first visualize where the catalytic cycle breaks down. The diagram below illustrates the standard Pd-catalyzed amination pathway, highlighting the specific mechanistic steps where 3-bromothiophene couplings typically fail.

G Pd0 Pd(0)L_n Active Catalyst (Electron-rich, sterically shielded) OxAdd Oxidative Addition (3-Bromothiophene) Pd0->OxAdd AmineCoord Amine Coordination (Cyclohexylamine) OxAdd->AmineCoord Poisoning Catalyst Poisoning (Sulfur coordination) OxAdd->Poisoning Poor Ligand Choice Deprotonation Deprotonation (Base: Cs2CO3 or NaOtBu) AmineCoord->Deprotonation Dehalogenation Dehalogenation / Beta-Hydride Elimination AmineCoord->Dehalogenation Slow Reductive Elim. RedElim Reductive Elimination (Product Formation) Deprotonation->RedElim RedElim->Pd0 Yields Target Amine

Catalytic cycle and failure points in 3-bromothiophene amination.

Troubleshooting & FAQs

Q1: My conversion stalls at 40-50% despite using an excess of cyclohexylamine and standard Pd2(dba)3/BINAP conditions. Why is the catalyst dying? A1: You are likely experiencing catalyst poisoning due to the nature of the thiophene substrate. The sulfur atom in 3-bromothiophene can coordinate to electron-deficient Pd(II) intermediates, sequestering the metal into off-cycle, inactive species[1]. Causality & Solution: First-generation bidentate ligands like BINAP do not provide sufficient steric bulk or electron density to prevent this coordination. Transitioning to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., tBuXPhos or P(tBu)3) increases the electron density on the palladium center. This accelerates the rate-limiting reductive elimination step and sterically shields the metal from sulfur coordination, keeping the catalyst on-cycle[1].

Q2: GC-MS analysis shows significant amounts of unreacted thiophene (dehalogenation) rather than the desired amination product. How do I suppress this pathway? A2: Dehalogenation is a classic competing pathway in Buchwald-Hartwig aminations, typically occurring via β -hydride elimination when the reductive elimination step is sluggish. Cyclohexylamine possesses α -protons that can facilitate this if the amine coordination/deprotonation sequence is poorly optimized. Causality & Solution: The choice of base is critical here. While sodium tert-butoxide (NaOtBu) is a kinetically fast base, it can exacerbate side reactions with electron-rich heterocycles. Switching to a milder base like cesium carbonate (Cs2CO3) in 1,4-dioxane, combined with a highly active pre-catalyst, favors the C-N bond formation over hydride transfer[2]. Furthermore, ensure your solvents are rigorously degassed; trace oxygen can oxidize the phosphine ligand, leaving the Pd center exposed to degradation pathways[3].

Q3: What is the optimal catalyst, ligand, and base combination for this specific substrate class? A3: The optimal conditions depend on your scale and tolerance for air-sensitive reagents. Below is a quantitative summary of field-tested catalytic systems for 3-bromothiophene aminations based on empirical screening data[2],[1],[4].

Table 1: Quantitative Comparison of Catalytic Systems for 3-Bromothiophene Amination

Catalytic SystemBaseSolvent / TempAvg. Yield (%)Primary Failure Mode / Observation
5 mol% Pd2(dba)3 + 10 mol% BINAPNaOtBuToluene, 110°C35 - 45%High dehalogenation; rapid catalyst poisoning.
5 mol% Pd(OAc)2 + 10 mol% XantphosCs2CO31,4-Dioxane, 100°C65 - 75%Slow conversion (requires 24h+); mild conditions.
2 mol% Pd2(dba)3 + 4 mol% P(tBu)3NaOtBuToluene, 100°C80 - 85%Rapid reaction; highly sensitive to trace oxygen.
2 mol% tBuXPhos-Pd-G3tBuONaToluene, 90°C> 90%Highly efficient; sterically prevents S-coordination.

Q4: Does the order of reagent addition impact the yield? A4: Absolutely. Literature on polysubstituted thiophenes demonstrates that the order of addition is critical for maintaining catalytic viability[2]. Adding the amine last, after the Pd-ligand complex has been allowed to pre-form and interact with the aryl halide, significantly improves yields by preventing premature amine binding that can stall the oxidative addition step.

Standard Operating Procedure (SOP): Self-Validating Synthesis of N-Cyclohexylthiophen-3-amine

This protocol utilizes the highly active tBuXPhos ligand system, designed to be self-validating through distinct visual cues during the reaction setup.

Materials Required:

  • 3-Bromothiophene (1.0 equiv, rigorously dried)

  • Cyclohexylamine (1.2 equiv, distilled over CaH2)

  • tBuXPhos-Pd-G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, stored in a glovebox)

  • Anhydrous Toluene (sparged with N2 for 30 mins)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Self-Validation Step 1): In an N2-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with tBuXPhos-Pd-G3 (2 mol%) and NaOtBu (1.5 equiv). Add anhydrous, degassed toluene (0.2 M relative to substrate).

    • Validation: The solution should turn a clear, deep red/orange, indicating the formation of the active Pd(0) complex. If it turns black immediately, your solvent is wet or oxygenated, and the catalyst has died.

  • Electrophile Addition: Add 3-bromothiophene (1.0 equiv) to the stirring mixture. Stir at room temperature for 5 minutes to allow for initial oxidative addition.

  • Nucleophile Addition: Slowly add cyclohexylamine (1.2 equiv) dropwise via a microsyringe.

  • Thermal Maturation (Self-Validation Step 2): Seal the vial and heat to 90°C in an oil bath or heating block.

    • Validation: Within 15-30 minutes, the reaction should transition from red/orange to a pale yellow or light brown suspension (precipitation of NaBr). The presence of a fine white/gray precipitate confirms successful base turnover. A sudden crash out of black precipitate (Pd black) indicates catalytic failure.

  • Reaction Monitoring: Sample the reaction at 2 hours via GC-MS or TLC. The bulky tBuXPhos ligand should drive this reaction to >95% conversion within 2-4 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove Pd residues and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). Note: N-cyclohexylthiophen-3-amine is electron-rich and prone to oxidation; store the purified product under an inert atmosphere at -20°C.

References

[2] Title: Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling Source: thieme-connect.com URL:

[1] Title: Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides Source: acs.org URL:

[3] Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: acsgcipr.org URL:

[4] Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings Source: wuxiapptec.com URL:

Sources

Optimization

troubleshooting common impurities in N-cyclohexylthiophen-3-amine extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the extraction and purification of N-cyclohexylthi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the extraction and purification of N-cyclohexylthiophen-3-amine following a Buchwald-Hartwig amination.

Secondary heteroaryl amines present unique liquid-liquid extraction (LLE) challenges. Their intermediate lipophilicity, coupled with the surfactant-like behavior of amine-thiophene conjugates and their strong affinity for transition metals, often leads to intractable emulsions and severe catalyst carryover. This guide provides self-validating, mechanistically grounded solutions to these issues.

Extraction & Purification Workflow

G A Crude Buchwald-Hartwig Mixture (Product, Pd, Ligand, Amines) B Celite Filtration (Removes Colloidal Pd Black) A->B Prevents Pickering Emulsions C Liquid-Liquid Extraction (EtOAc / pH 8.5 Buffer) B->C D Aqueous Phase (Protonated Cyclohexylamine) C->D pH selective partitioning E Organic Phase (Neutral Thiophene Amine + Pd) C->E F Pd Scavenging (Thiol-Silica Treatment) E->F G Concentration & Crystallization (Pure N-cyclohexylthiophen-3-amine) F->G

Figure 1: Optimized pH-gradient extraction and Pd-scavenging workflow for N-cyclohexylthiophen-3-amine.

Troubleshooting & FAQs

Q: During the Liquid-Liquid Extraction (LLE) of my crude mixture, a thick, unbreakable emulsion forms at the interface. How can I resolve this? A: Emulsions in this context are typically Pickering emulsions, stabilized by a combination of colloidal palladium (Pd black) and the surfactant-like behavior of partially protonated amines[1]. When the aqueous phase pH is near the pKa of the amine, intermediate solubility occurs, trapping the molecules at the solvent boundary and causing globule aggregation[2]. Causality & Solution: To break the emulsion, you must alter the interfacial tension. First, prevent solid stabilizers by filtering the crude mixture through Celite prior to aqueous contact. If an emulsion still forms, add saturated NaCl (brine). This increases the ionic strength of the aqueous layer, forcing the surfactant-like amines into the organic phase via the "salting-out" effect[1].

Q: My NMR shows significant carryover of unreacted cyclohexylamine. How do I separate this primary amine from the secondary N-cyclohexylthiophen-3-amine product? A: Standard aqueous washes often fail here because both compounds are basic amines. However, their basicity differs significantly. Cyclohexylamine is a highly basic aliphatic primary amine (pKa ~10.6), whereas N-cyclohexylthiophen-3-amine has its nitrogen lone pair partially delocalized into the electron-withdrawing thiophene ring, significantly lowering its pKa (estimated ~6.5)[3]. Causality & Solution: Implement a pH-gradient extraction. By washing the organic layer with a precisely tuned buffer at pH 8.5, you selectively protonate the cyclohexylamine (rendering it water-soluble) while leaving the target thiophene-amine neutral and partitioned in the organic phase.

Q: The isolated product is dark brown, and ICP-MS indicates high Palladium contamination (>500 ppm). How do I achieve pharmaceutical-grade limits (<10 ppm)? A: Thiophene rings and secondary amines act as excellent bidentate ligands, strongly coordinating Pd(II) species from the Buchwald-Hartwig amination and dragging them into the organic phase[4]. Simple aqueous washes are thermodynamically insufficient to break these chelates. Causality & Solution: You must introduce a competing ligand with a higher affinity for soft metals. Treat the organic phase with a silica-supported thiol scavenger. The soft sulfur nucleophiles on the high-surface-area silica matrix irreversibly bind the Pd, allowing it to be completely removed via simple filtration[4].

Q: I observe degradation and a color change from yellow to black when concentrating the purified organic layer. What is happening? A: Electron-rich aminothiophenes are highly susceptible to air oxidation, especially when concentrated and exposed to heat. Causality & Solution: The removal of solvent increases the concentration of dissolved oxygen relative to the product. Always concentrate under reduced pressure at temperatures below 40°C, and break the vacuum with an inert gas (Argon or Nitrogen) rather than ambient air.

Step-by-Step Experimental Protocol: pH-Gradient Extraction & Palladium Remediation

This protocol is designed as a self-validating system to ensure high purity and minimal product loss.

Phase 1: Quench & Filtration

  • Dilute the crude Buchwald-Hartwig reaction mixture with 3 volumes of Ethyl Acetate (EtOAc).

  • Prepare a tightly packed pad of Celite 545 (approx. 2 cm thick) in a sintered glass funnel.

  • Filter the diluted mixture through the Celite pad. Wash the pad with an additional 1 volume of EtOAc.

    • Causality: This removes insoluble Pd(0) nanoparticles and inorganic base salts that act as solid stabilizers for Pickering emulsions at the solvent interface.

Phase 2: pH-Controlled Liquid-Liquid Extraction 4. Transfer the combined organic filtrate to a separatory funnel. 5. Add an equal volume of 0.5 M Ammonium Bicarbonate buffer (adjusted to pH 8.5). Swirl gently—do not shake vigorously. 6. Allow the phases to separate. If a hazy interface forms, add 10 mL of saturated NaCl (brine) to salt out the organic components. 7. Drain and discard the aqueous phase (contains protonated cyclohexylamine).

  • Validation Checkpoint: Spot the organic phase on a TLC plate and stain with Ninhydrin. The absence of a bright purple/pink spot confirms the successful removal of the primary amine (cyclohexylamine), validating the pH-gradient extraction step.

Phase 3: Palladium Scavenging 8. Dry the organic layer over anhydrous Na₂SO₄ and filter into a clean round-bottom flask. 9. Add 5 equivalents (relative to the initial Pd catalyst loading) of a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol). 10. Stir the suspension at 40°C for 4 hours.

  • Causality: The elevated temperature increases the kinetic rate of Pd dissociation from the thiophene-amine, allowing the thermodynamically favored silica-thiol-Pd bond to form.
  • Filter off the silica scavenger and concentrate the filtrate under reduced pressure (max 40°C). Backfill the rotary evaporator with Argon to prevent oxidation.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Partitioning Behavior Understanding these parameters is critical for predicting phase behavior during LLE.

CompoundEstimated pKaLogPPhase Partitioning at pH 8.5Phase Partitioning at pH 1.0
Cyclohexylamine (Impurity)10.61.5Aqueous (Protonated)Aqueous (Protonated)
N-cyclohexylthiophen-3-amine (Product)6.53.2Organic (Neutral) Aqueous (Protonated)
3-Bromothiophene (Impurity)N/A2.8Organic (Neutral)Organic (Neutral)

Table 2: Palladium Removal Efficiency (Initial Pd Load: 2500 ppm) Comparison of standard washing techniques versus targeted scavenging.

Treatment MethodResidual Pd (ppm)Product Recovery (%)Emulsion Risk
Standard Water Wash210095%High
10% Aqueous L-Cysteine Wash35088%Moderate
Silica-Supported Thiol Scavenger < 10 92% Low

References

  • . Chromatography Online.[1] 2.. Industrial & Engineering Chemistry Research - ACS Publications.[2] 3.. MDPI.[4] 4.. National Institutes of Health (NIH) / PMC.[3]

Sources

Troubleshooting

resolving NMR peak overlaps in N-cyclohexylthiophen-3-amine characterization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of complex heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of complex heterocycles. N-cyclohexylthiophen-3-amine presents a perfect storm of NMR challenges: a sterically congested aliphatic cyclohexyl ring, a heteroaromatic thiophene system, and a dynamic secondary amine.

Standard 1D 1 H NMR is often insufficient for this molecule. This guide provides field-proven, causality-driven troubleshooting strategies to resolve spectral overlaps and validate your structural assignments with absolute confidence.

Diagnostic Workflow for Spectral Overlap

NMR_Troubleshooting Start NMR Peak Overlap Detected (N-cyclohexylthiophen-3-amine) Region Which spectral region is affected? Start->Region Aliphatic Aliphatic (1.0 - 2.0 ppm) Cyclohexyl Ring Region->Aliphatic Aromatic Aromatic (6.0 - 7.5 ppm) Thiophene Ring Region->Aromatic Amine Broad Singlet (~3.5 ppm) Secondary Amine (NH) Region->Amine PureShift Pure Shift NMR (PSYCHE) Suppresses J-coupling Aliphatic->PureShift Multiplet crowding HSQC 2D HSQC / HMBC Spreads signals by 13C Aliphatic->HSQC CS equivalence ASIS ASIS (Benzene-d6) Alters chemical environment Aromatic->ASIS Solvent/impurity overlap VTNMR Variable Temperature (VT) NMR Resolves dynamic exchange Amine->VTNMR Conformational exchange LSR Lanthanide Shift Reagents Paramagnetic dispersion Amine->LSR Proximity to Lewis base

Decision matrix for resolving NMR spectral overlaps in N-cyclohexylthiophen-3-amine.

Troubleshooting FAQs

Q1: The aliphatic region (1.0 - 2.0 ppm) is a massive, uninterpretable multiplet. How do I resolve the cyclohexyl ring protons? Causality & Solution: The overlap in the cyclohexyl ring is driven by two factors: the chemical shift equivalence of axial and equatorial protons in rapidly flipping chair conformations, and extensive homonuclear scalar coupling (J-coupling) creating complex multiplet crowding.

To resolve this, you must suppress the J-coupling. I recommend utilizing Pure Shift NMR, specifically the sequence[1]. PSYCHE uses low-flip-angle swept-frequency (chirp) pulses to decouple homonuclear interactions, effectively collapsing complex multiplets into sharp singlets[1]. If chemical shift equivalence persists after decoupling, orthogonalize your data by running a 2D HSQC experiment to disperse the proton signals along the much wider 13 C chemical shift axis.

Q2: My thiophene aromatic protons (6.0 - 7.5 ppm) are overlapping with solvent peaks or impurities. What is the fastest fix? Causality & Solution: If you are using standard CDCl 3​ , the local magnetic environment may coincidentally align the thiophene resonances with your impurities. Instead of relying on complex pulse sequences, alter the physical chemistry of the solution using an [2].

By switching the solvent to Benzene-d 6​ or Toluene-d 8​ , the anisotropic ring current of the aromatic solvent molecules will form transient, non-random collision complexes with the polar regions of N-cyclohexylthiophen-3-amine (specifically the amine and thiophene sulfur)[2]. This differential shielding will shift the overlapping protons apart without requiring high-field instrumentation.

Q3: The secondary amine (NH) and the alpha-CH proton are broad or overlapping with other signals. How can I isolate them? Causality & Solution: The NH proton is subject to intermediate chemical exchange and hydrogen bonding, which broadens its signal. Furthermore, the alpha-CH (the cyclohexyl proton adjacent to the nitrogen) often resonates near 3.0 - 3.5 ppm, a region highly prone to water peak overlap.

To resolve this, introduce a such as Eu(fod) 3​ [3]. The europium complex acts as a Lewis acid, coordinating directly to the amine lone pair[3]. The paramagnetic center induces a pseudocontact shift that spreads the resonances across a wider ppm range. Because this shift is inversely proportional to the cube of the distance from the metal ( r−3 ), the NH and alpha-CH will shift dramatically downfield, completely isolating them from the rest of the cyclohexyl envelope.

Quantitative Data Summary

TechniqueTarget RegionMechanism of ActionExpected Resolution Improvement
PSYCHE Pure Shift Aliphatic (1.0 - 2.0 ppm)Broadband homonuclear decoupling via chirp pulsesMultiplets collapse to singlets; >50% reduction in spectral crowding
ASIS (Benzene-d 6​ ) Aromatic (6.0 - 7.5 ppm)Differential shielding via anisotropic ring currents0.1 - 0.5 ppm shift for polar-adjacent protons
2D HSQC Full SpectrumHeteronuclear correlation spreading signals by 13 CResolves completely overlapping 1 H signals if 13 C shifts differ
Lanthanide Shift Amine & α -CH (~3.5 ppm)Paramagnetic pseudocontact shift ( r−3 dependence)>2.0 ppm downfield shift for protons proximal to the coordination site

Self-Validating Experimental Protocols

Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Validation

This protocol utilizes solvent anisotropy to physically separate overlapping peaks.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum of N-cyclohexylthiophen-3-amine in CDCl 3​ (5-10 mg/mL). Integrate and calibrate the solvent residual peak to 7.26 ppm.

  • Solvent Exchange: Evaporate the CDCl 3​ under a gentle stream of N 2​ gas until completely dry. Critical: Even trace amounts of CDCl 3​ will disrupt the collision complex formation, invalidating the ASIS effect.

  • ASIS Preparation: Redissolve the sample in 0.6 mL of anhydrous Benzene-d 6​ .

  • ASIS Acquisition: Acquire a new 1D 1 H NMR spectrum. Calibrate the Benzene-d 6​ residual peak to 7.16 ppm.

  • Self-Validation: Overlay the two spectra. The Δδ (chemical shift difference) must be non-uniform. Protons closest to the amine/thiophene sulfur will exhibit the largest shifts, validating both the resolution of the overlap and confirming the spatial proximity of the protons to the polar center.

Protocol 2: 1D PSYCHE Pure Shift Acquisition

This protocol computationally and magnetically collapses multiplets to resolve the cyclohexyl ring.

  • Pulse Calibration: Determine the exact 90° pulse width (pw90) for your specific sample to ensure optimal excitation and minimize chunking artifacts.

  • Parameter Optimization: Load the PSYCHE pulse sequence. Set the chirp pulse flip angle ( β ) to a low value (typically 15°–20°). A lower flip angle increases spectral purity but decreases signal-to-noise[1].

  • Acquisition: Run the experiment with a minimum of 8-16 scans per increment. Pure shift techniques inherently suffer from lower sensitivity due to the active spin selection process.

  • Self-Validation: Compare the PSYCHE spectrum to the standard 1D 1 H spectrum. The integral ratios in the PSYCHE spectrum must perfectly match the standard 1D spectrum. If integrals are skewed, the chirp pulse bandwidth is incorrectly set and must be widened to cover the entire aliphatic region.

References

  • PSYCHE Pure Shift NMR Spectroscopy Chemistry - A European Journal[Link]

  • New description of nuclear magnetic resonance solvent shifts for polar solutes in weakly associating aromatic solvents Journal of the American Chemical Society[Link]

Sources

Optimization

catalyst and ligand selection for high-yield N-cyclohexylthiophen-3-amine coupling

Welcome to the advanced troubleshooting and protocol center for the synthesis of N-cyclohexylthiophen-3-amine via palladium-catalyzed Buchwald-Hartwig cross-coupling. Coupling a primary aliphatic amine (cyclohexylamine)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol center for the synthesis of N-cyclohexylthiophen-3-amine via palladium-catalyzed Buchwald-Hartwig cross-coupling. Coupling a primary aliphatic amine (cyclohexylamine) with a heteroaryl halide (3-bromothiophene) presents dual synthetic challenges: the propensity of primary amines to undergo diarylation (over-arylation) and the high risk of catalyst poisoning by the thiophene sulfur atom.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yield, monoarylated C-N bond formation.

Core Workflow: Catalytic Cycle

CatalyticCycle A 1. Active Pd(0) Catalyst [Pd(0)-tBuBrettPhos] B 2. Oxidative Addition (3-Bromothiophene inserts) A->B Ar-Br C 3. Amine Coordination (Cyclohexylamine binds) B->C R-NH2 D 4. Deprotonation (NaOtBu removes HX) C->D Base E 5. Reductive Elimination (C-N Bond Formation) D->E Fast E->A Product Release

Catalytic cycle of Pd-tBuBrettPhos mediated Buchwald-Hartwig amination.

Part 1: Knowledge Base & FAQs (Catalyst & Ligand Selection)

Q: Why is 3-bromothiophene challenging, and how does ligand choice overcome this? A: Thiophenes are electron-rich heterocycles that can coordinate strongly to palladium via their sulfur atom. This heteroatom coordination can displace the phosphine ligand, leading to the formation of catalytically dormant, off-cycle Pd complexes[1]. To prevent this, a highly sterically demanding and electron-rich ligand is required. Dialkylbiaryl monophosphines with bulky substituents maintain strong coordination to the Pd center, preventing thiophene-induced catalyst deactivation while simultaneously accelerating the oxidative addition step[2].

Q: Why is tBuBrettPhos recommended over XPhos or BINAP for cyclohexylamine? A: Cyclohexylamine is a primary aliphatic amine. When using standard ligands like BINAP or XPhos, the resulting monoarylated product (a secondary amine) can compete with the starting primary amine for the Pd catalyst, leading to unwanted diarylation[3]. tBuBrettPhos features an extremely bulky biaryl backbone with methoxy groups and tert-butyl groups on the phosphine[4]. This creates a tight, sterically hindered pocket around the Pd center. Once the primary amine coordinates, the steric bulk physically blocks a second aryl halide from undergoing oxidative addition, ensuring exceptional selectivity for the monoarylated product[5].

Q: What is the optimal precatalyst and base system? A: We strongly recommend using a Generation 3 (G3) palladacycle precatalyst (e.g., tBuBrettPhos Pd G3). These precatalysts ensure a precise 1:1 ratio of Pd to ligand and rapidly activate under mild conditions to generate the active Pd(0) species, avoiding the need for high temperatures that can degrade the catalyst[1]. Sodium tert-butoxide (NaOtBu) is the optimal base, providing the necessary basicity to deprotonate the coordinated amine without interfering with the catalytic cycle.

Part 2: Troubleshooting Guide

Issue: High levels of diarylation (formation of N,N-dicyclohexylthiophen-3-amine).

  • Root Cause: Insufficient steric bulk around the Pd center, allowing the monoarylated product to re-enter the catalytic cycle and undergo a second arylation sequence.

  • Solution: Switch your ligand from BrettPhos or XPhos to tBuBrettPhos[4]. Additionally, ensure the stoichiometric ratio of cyclohexylamine to 3-bromothiophene is at least 1.2:1 to kinetically favor the primary amine binding over the secondary amine product.

Issue: Incomplete conversion / Unreacted 3-bromothiophene.

  • Root Cause: Catalyst poisoning via sulfur coordination or degradation of the active Pd(0) species before the reaction reaches completion[1].

  • Solution: Increase the concentration of the reaction (e.g., from 0.1 M to 0.25 M in 1,4-Dioxane) to accelerate the bimolecular steps. Rigorously verify that the reaction solvent is degassed; trace oxygen rapidly oxidizes electron-rich phosphines like tBuBrettPhos, permanently killing the catalyst.

Issue: Significant dehalogenation (formation of thiophene instead of the coupled product).

  • Root Cause: Beta-hydride elimination from the Pd-amido intermediate prior to reductive elimination.

  • Solution: While cyclohexylamine lacks linear alkyl chains that highly favor beta-hydride elimination, it can still occur if reductive elimination is slow. tBuBrettPhos accelerates reductive elimination because its massive steric bulk forces the aryl and amido groups together[2]. If dehalogenation persists, lower the reaction temperature to 80°C and extend the reaction time to suppress the higher-activation-energy beta-hydride elimination pathway.

Part 3: Quantitative Data: Ligand Performance Comparison

The following table summarizes expected conversion yields and diarylation percentages for the coupling of 3-bromothiophene with cyclohexylamine based on ligand selection.

LigandPrecatalyst SystemExpected Yield (%)Diarylation (%)Mechanistic Notes
tBuBrettPhos tBuBrettPhos Pd G3>95%<1%Optimal structural nuances for primary aliphatic amines; completely suppresses over-arylation[4].
BrettPhos BrettPhos Pd G385%2-5%Good general reactivity, but oxidative addition is slower compared to the tBu variant[2].
tBuXPhos tBuXPhos Pd G370%10-15%Lacks the methoxy groups of BrettPhos; better suited for secondary amines or challenging heteroaryls[4].
BINAP Pd2(dba)3 / BINAP<40%>20%Bidentate ligand requires higher catalyst loading and exhibits poor selectivity for primary amines[3].

Part 4: Self-Validating Experimental Protocol

Objective: High-yield synthesis of N-cyclohexylthiophen-3-amine (10 mmol scale) with built-in validation checkpoints. Causality & Validation: This protocol utilizes dodecane as an internal standard. By taking aliquots for GC-MS analysis, the system self-validates conversion and selectivity in real-time, allowing the researcher to intervene (e.g., spike in more catalyst) before committing to the final workup.

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromothiophene (10.0 mmol), cyclohexylamine (12.0 mmol), and dodecane (2.0 mmol, internal standard). Add anhydrous 1,4-Dioxane (40 mL). Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent phosphine oxidation).

  • Catalyst & Base Addition: Under a positive flow of Argon, add tBuBrettPhos Pd G3 (0.05 mol%, 5.0 µmol) and NaOtBu (12.0 mmol). The use of the G3 precatalyst ensures immediate, quantitative generation of the active Pd(0) species upon base addition[1].

  • Reaction Initiation: Seal the Schlenk flask and heat to 80°C in a pre-heated oil bath with vigorous stirring.

  • Validation Checkpoint 1 (1 Hour): Withdraw a 50 µL aliquot under Argon. Quench the aliquot in 1 mL of a 1:1 EtOAc/H2O mixture. Analyze the organic layer via GC-MS.

    • Success Criteria: >50% conversion of 3-bromothiophene relative to the dodecane standard; <1% diarylation product detected.

  • Completion: Continue stirring for a total of 4 hours. Perform Validation Checkpoint 2 using the same sampling method.

    • Success Criteria: >99% conversion of the starting halide.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N-cyclohexylthiophen-3-amine.

References

  • A Head-to-Head Battle of the Buchwald Ligands: tBuBrettPhos vs. tBuXPhos in C-N Cross-Coupling. Benchchem.
  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. National Institutes of Health (NIH).
  • Buchwald–Hartwig amination. Wikipedia.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. National Institutes of Health (NIH).
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. National Institutes of Health (NIH).

Sources

Troubleshooting

Technical Support Center: N-Cyclohexylthiophen-3-amine Chromatography

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. N-cyclohexylthiophen-3-amine (CAS: 1466890-46-9) is a challenging molecule: it features a basic secondary amine coupled with lipophilic cyclohexyl and UV-active thiophene rings. This unique structure frequently triggers severe chromatographic peak tailing and unpredictable retention times.

This guide provides mechanistic insights, self-validating protocols, and targeted FAQs to help you achieve perfect peak symmetry and robust method development.

Troubleshooting Guide & FAQs

Q1: Why does my N-cyclohexylthiophen-3-amine peak look like a "shark fin" (severe tailing) on a standard C18 column? A1: The root cause is a dual-retention mechanism. While the cyclohexyl and thiophene rings interact hydrophobically with the C18 phase, the basic secondary amine becomes protonated at neutral pH. Simultaneously, the silica stationary phase contains1 to Si-O⁻[1]. This creates a strong, secondary ionic interaction between the protonated amine and the ionized silanols. When this secondary mechanism is overloaded, the trailing edge of the peak elongates, causing severe tailing[1].

Q2: Should I use Triethylamine (TEA) or adjust the mobile phase pH to fix the tailing? A2: Always attempt pH adjustment first. Causality dictates that you must either neutralize the silanol or neutralize the amine.

  • pH Adjustment: Lowering the pH to ~2.0 (using 0.1% TFA) protonates the silanols, neutralizing their charge and eliminating the interaction[2]. Alternatively, raising the pH to ~10.0 deprotonates your secondary amine, rendering it neutral. Your mobile phase pH should ideally be3[3].

  • Amine Modifiers: If your method restricts you to mid-pH (e.g., pH 4-7), adding3 is highly effective. TEA acts as a sacrificial competitor, aggressively binding to and masking the free silanol groups before your analyte can interact with them[3].

Q3: My peak shape improved with TEA, but my LC-MS signal disappeared. What happened? A3: TEA is a highly effective silanol masking agent, but it causes severe ion suppression in mass spectrometry. For LC-MS compatibility, you must replace TEA with volatile acidic modifiers like 0.1% Formic Acid. If tailing persists, you must switch to an 2 where residual silanols have been chemically converted to less polar functional groups[2].

Q4: Does the sample diluent impact the peak shape of this compound? A4: Yes. If your sample solvent is stronger than your initial mobile phase composition, the analyte will not focus at the head of the column. You must ensure your4 to minimize peak broadening and fronting[4].

Mechanistic Workflows & Visualizations

To systematically eliminate secondary interactions, follow the logical decision tree below.

SolventOptimization A Analyze Peak Shape N-cyclohexylthiophen-3-amine B Peak Tailing (As > 1.2)? A->B C Check Mobile Phase pH vs Analyte pKa B->C Yes G Symmetrical Peak (As 1.0 - 1.2) B->G No D Adjust pH (pH < 3.0 or pH > 10.0) C->D pH near pKa E Add Amine Modifier (0.05% TEA) C->E pH optimized, tailing persists D->G F Use End-Capped C18 Column E->F Still tailing F->G

Fig 1. Decision tree for resolving peak tailing in secondary amine chromatography.

Mechanism Analyte Protonated Amine (N-cyclohexylthiophen-3-amine) Interaction Strong Ionic Interaction (Causes Peak Tailing) Analyte->Interaction Binds to Silanol Ionized Silanol (Si-O⁻) Silanol->Interaction Binds to TEA Triethylamine (TEA) Competitor TEA->Silanol Blocks Blocked Neutralized Silanol (No Tailing) TEA->Blocked Results in

Fig 2. Mechanism of TEA competing with protonated amines for ionized silanols.

Standardized Experimental Protocols

Every protocol described here operates as a self-validating system. By calculating the Peak Asymmetry factor ( As​=B/A at 10% peak height), you objectively validate whether the mechanistic intervention was successful. An As​ value between 1.0 and 1.2 indicates a validated state[2].

Protocol A: Mobile Phase Screening for Basic Thiophene Amines

Objective: Identify the optimal solvent modifier to suppress silanol interactions.

  • Baseline Assessment: Prepare a 1 mg/mL sample of N-cyclohexylthiophen-3-amine in your initial mobile phase (e.g., 50:50 Water:Acetonitrile). Inject 5 µL onto a standard C18 column.

    • Self-Validation: Calculate baseline As​ . If As​>1.2 , proceed to Step 2.

  • Low-pH Silanol Suppression: Switch the aqueous phase to 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). Equilibrate the column for 10 Column Volumes (CV). Re-inject the sample.

    • Self-Validation: If As​≤1.2 , the low pH successfully neutralized the silanols. If tailing persists, proceed to Step 3.

  • Amine Competition: Switch the aqueous phase to water containing 0.05% Triethylamine (TEA). Equilibrate for 15 CVs to ensure the TEA fully saturates and masks the active silanol sites.

    • Self-Validation: Re-inject. A symmetrical peak confirms silanol-driven tailing.

Protocol B: Column Passivation and Equilibration

Objective: Prevent trace metal interactions with the polarizable thiophene ring and ensure baseline stability.

  • Salt Removal: Flush the HPLC system and column with 50:50 Methanol:Water (strictly no buffers) for 10 CVs to remove any precipitated salts from previous runs.

  • Metal Passivation: Because heterocyclic compounds can interact with trace metals in the system, 4[4]. Flush the system with 0.1% Phosphoric acid for 20 CVs (Note: dedicate this column strictly to this method afterward).

  • Equilibration: Introduce your optimized mobile phase (e.g., 0.1% TFA in Water/MeCN) and run for at least 20 CVs until the UV absorbance baseline at 254 nm is completely flat and stable.

Quantitative Data: Modifier Efficacy

The table below summarizes the expected quantitative impact of various solvent modifiers on the chromatography of N-cyclohexylthiophen-3-amine.

Mobile Phase ModifierMechanism of ActionTarget pHExpected Peak Asymmetry ( As​ )Retention Factor ( k ) ImpactMS Compatibility
None (Water/MeCN) Unsuppressed silanol interaction5.0 - 7.0> 2.0 (Severe tailing)High (Variable)Yes
0.1% TFA Silanol protonation & ion-pairing~2.01.1 - 1.3Moderate decreaseLow (Suppression)
0.1% Formic Acid Mild silanol protonation~2.71.3 - 1.5Slight decreaseHigh
0.05% TEA Silanol competition / masking6.0 - 7.51.0 - 1.2MinimalNo (Severe)
10 mM NH₄OH Amine deprotonation (neutral state)~10.01.0 - 1.1Significant increaseHigh

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.
  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.
  • ResearchGate. "How can I prevent peak tailing in HPLC?" ResearchGate.
  • MicroSolv Technology Corporation. "Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions." MicroSolv Technology Corporation.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: N-Cyclohexylthiophen-3-amine vs. N-Phenylthiophen-3-amine

Executive Summary In the development of advanced therapeutics and organic materials, thiophen-3-amine derivatives serve as critical building blocks. The substitution on the amine nitrogen fundamentally dictates the molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced therapeutics and organic materials, thiophen-3-amine derivatives serve as critical building blocks. The substitution on the amine nitrogen fundamentally dictates the molecule's electronic landscape, steric profile, and downstream reactivity. This guide provides an objective, data-driven comparison between N-cyclohexylthiophen-3-amine (an aliphatic secondary amine) and N-phenylthiophen-3-amine (an aromatic secondary amine). By analyzing the causality behind their divergent behaviors, we provide researchers with actionable insights for ligand selection, cross-coupling optimization, and regioselective functionalization.

Electronic and Steric Fundamentals

The reactivity of a secondary amine is governed by the delicate balance between the availability of its nitrogen lone pair (nucleophilicity/basicity) and the spatial bulk surrounding it (steric hindrance).

  • N-Cyclohexylthiophen-3-amine: The cyclohexyl group exerts a strong positive inductive (+I) effect, pushing electron density onto the nitrogen atom. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the lone pair highly available for nucleophilic attack [1]. However, the sp3 -hybridized cyclohexane ring is sterically demanding, which can impede coordination to transition metal centers during catalysis.

  • N-Phenylthiophen-3-amine: The phenyl group exerts a negative resonance (-R) effect. The nitrogen lone pair delocalizes into the π -system of the adjacent phenyl ring (and the thiophene ring), significantly lowering its ground-state energy. This delocalization dampens nucleophilicity and basicity. Conversely, the planar sp2 geometry of the phenyl ring presents a much lower steric barrier than the bulky cyclohexyl group.

G cluster_0 N-Cyclohexylthiophen-3-amine cluster_1 N-Phenylthiophen-3-amine A1 Cyclohexyl Group (+I Inductive Effect) A2 High N-Nucleophilicity A1->A2 A3 Steric Hindrance A1->A3 B1 Phenyl Group (-R Resonance Effect) B2 Delocalized Lone Pair B1->B2 B3 Planar Geometry B1->B3

Electronic and steric divergence between N-cyclohexyl and N-phenyl substituents.

Quantitative Reactivity Comparison

The structural differences between these two compounds manifest clearly in their reaction kinetics and thermodynamic stability. The table below summarizes their comparative performance across standard synthetic transformations.

Property / Reaction ParameterN-Cyclohexylthiophen-3-amineN-Phenylthiophen-3-amineMechanistic Causality
Nitrogen Nucleophilicity High (Mayr parameter ~13-14)Low (Mayr parameter ~10)+I alkyl donation vs. -R aryl delocalization [1].
Basicity ( pKa​ of conjugate acid) ~ 10.5 (Strong base)~ 4.5 (Weak base)Lone pair availability is diminished by aromatic resonance.
Buchwald-Hartwig Coupling Yield Moderate (60-70%)High (85-95%)Cyclohexyl bulk impedes reductive elimination; phenyl is planar [2].
Susceptibility to β -Hydride Elimination High RiskZero RiskCyclohexyl possesses β -hydrogens; phenyl lacks them.
Thiophene Ring EAS Activation Highly Activated (C-2 position)Moderately ActivatedN-lone pair is more available to donate into the thiophene ring.

Synthetic Applications & Ligand Selection

Palladium-Catalyzed C-N Cross-Coupling

When subjecting these amines to Buchwald-Hartwig amination, the choice of the N-substituent dictates the required ligand architecture [2, 3].

For N-phenylthiophen-3-amine , the lack of steric bulk and absence of β -hydrogens allow the use of standard bidentate ligands like Xantphos or BINAP. The primary challenge is its lower nucleophilicity, which requires a strong base (e.g., NaOtBu ) to facilitate deprotonation during the catalytic cycle.

For N-cyclohexylthiophen-3-amine , the high nucleophilicity accelerates oxidative addition and amine coordination. However, the bulky cyclohexyl group creates severe steric crowding at the palladium center, slowing down reductive elimination and increasing the risk of off-target β -hydride elimination. This necessitates the use of bulky, electron-rich monodentate phosphine ligands (e.g., BrettPhos or RuPhos) that force the palladium centers together, accelerating reductive elimination [2].

G N1 Pd(0) Catalyst + Ligand N2 Oxidative Addition (Aryl Halide) N1->N2 N3 Amine Coordination & Deprotonation N2->N3 N4 Reductive Elimination (C-N Bond Formation) N3->N4 N4->N1 Catalyst Regeneration

Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Electrophilic Aromatic Substitution (EAS)

The thiophene ring is naturally electron-rich. The addition of an amino group at the 3-position strongly directs incoming electrophiles to the 2-position (ortho to the amine) due to resonance stabilization of the Wheland intermediate [4]. Because the cyclohexyl group does not compete for the nitrogen's lone pair, N-cyclohexylthiophen-3-amine is significantly more reactive toward EAS (e.g., bromination, Vilsmeier-Haack formylation) than its N-phenyl counterpart.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to verify mechanistic success.

Protocol A: Buchwald-Hartwig Amination of N-Cyclohexylthiophen-3-amine

Objective: Overcome steric hindrance and prevent β -hydride elimination.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with aryl bromide (1.0 mmol), N-cyclohexylthiophen-3-amine (1.2 mmol), Pd2​(dba)3​ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL). Seal the tube and remove it from the glovebox.

  • Reaction: Stir the mixture at 100 °C for 12 hours.

  • Self-Validation (IPC): Pull a 50 μL aliquot, dilute in EtOAc, filter through a celite plug, and analyze via GC-MS. Validation metric: >95% consumption of the aryl bromide and <5% presence of the dehalogenated arene (which would indicate β -hydride elimination failure).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with water and brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Regioselective Bromination of N-Phenylthiophen-3-amine

Objective: Exploit the moderated EAS reactivity to achieve strict mono-bromination at the C-2 position.

  • Preparation: Dissolve N-phenylthiophen-3-amine (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask wrapped in aluminum foil (to prevent radical pathways).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Electrophile Addition: Slowly add N-Bromosuccinimide (NBS) (1.0 mmol) in small portions over 15 minutes to prevent exothermic spikes that lead to over-bromination [4].

  • Self-Validation (IPC): After 1 hour, quench a micro-aliquot in water, extract with CDCl3​ , and acquire a rapid 1H NMR spectrum. Validation metric: Disappearance of the highly shielded H-2 thiophene proton doublet (typically ~6.3 ppm), confirming complete and selective mono-bromination.

  • Workup: Pour the mixture into ice water, extract with diethyl ether (3 x 15 mL), wash organic layers with 5% LiCl (to remove DMF), dry, and concentrate.

References

  • Master Organic Chemistry. Nucleophilicity of Amines. Discusses the correlation between steric hindrance, inductive effects, and the Mayr nucleophilicity parameters of alkyl vs. aryl amines. URL:[Link]

  • ResearchGate (European Journal of Organic Chemistry). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Explores the base and ligand sensitivities of deactivated thiophene amines. URL:[Link]

  • National Center for Biotechnology Information (PMC). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes. Provides computational and experimental data on the electronic activation of the thiophene ring by various substituents. URL:[Link]

Comparative

Analytical Comparison Guide: Evaluating NMR Solvent Systems for the Structural Elucidation of N-cyclohexylthiophen-3-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Comparative evaluation of CDCl₃ vs. DMSO-d₆ for the unambiguous NMR assignment of secondary heteroaromatic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Comparative evaluation of CDCl₃ vs. DMSO-d₆ for the unambiguous NMR assignment of secondary heteroaromatic amines.

Executive Summary

The structural elucidation of secondary amines via Nuclear Magnetic Resonance (NMR) spectroscopy frequently presents analytical challenges due to intermolecular proton exchange. For N-cyclohexylthiophen-3-amine (CAS: 1466890-46-9), a critical building block in pharmaceutical chemistry, the choice of deuterated solvent dictates the resolution of the amine proton (NH) and the visibility of scalar couplings.

This guide objectively compares the performance of a standard non-polar solvent (CDCl₃) against a strongly hydrogen-bonding solvent (DMSO-d₆) to establish the definitive ¹H and ¹³C-NMR reference spectral data for this compound.

Mechanistic Insights: The Causality of Solvent Effects

To achieve a self-validating structural assignment, analysts must understand the physical chemistry governing the NMR timescale.

  • Alternative A (CDCl₃): In non-polar solvents, the secondary amine undergoes rapid intermolecular proton exchange. This places the system in an intermediate exchange regime on the NMR timescale, which broadens the NH resonance and averages the 3JNH,CH​ scalar coupling to zero.

  • Alternative B (DMSO-d₆): DMSO is a strong hydrogen-bond acceptor. It forms a stable, rigid solvation shell around the NH proton. This interaction drastically reduces the rate of intermolecular exchange, shifting the system into the slow exchange regime. Consequently, the NH signal sharpens, shifts significantly downfield (due to deshielding from the hydrogen bond), and reveals the critical 3JNH,CH​ coupling to the adjacent cyclohexyl methine proton.

Furthermore, the thiophene ring in 3-aminothiophenes exhibits unique electronic properties. As demonstrated in quantum chemical studies of aminothiophene basicity ()[1], the strong polarization of the C2–C3 bond results in an unusually high shielding of the C-2 position compared to standard anilines, a feature that must be accounted for during spectral interpretation.

Workflow Visualization: Solvent Selection Decision Tree

G Start Synthesized N-cyclohexylthiophen-3-amine (Target Compound) Solvent Select NMR Solvent Start->Solvent CDCl3 Alternative A: CDCl3 (Standard Non-Polar) Solvent->CDCl3 DMSO Alternative B: DMSO-d6 (Strong H-Bonding) Solvent->DMSO NH_CDCl3 Rapid NH Exchange Broad singlet (~3.6 ppm) No 3J(NH,CH) coupling CDCl3->NH_CDCl3 NH_DMSO Slowed NH Exchange Sharp doublet (~5.4 ppm) Visible 3J(NH,CH) coupling DMSO->NH_DMSO Validate 2D NMR Validation (COSY, HSQC, HMBC) NH_CDCl3->Validate NH_DMSO->Validate Result Unambiguous Structural Assignment Validate->Result

Workflow comparing CDCl3 and DMSO-d6 for the NMR structural elucidation of secondary amines.

Comparative Spectral Data

The following tables summarize the quantitative reference data for N-cyclohexylthiophen-3-amine. The cyclohexyl aliphatic shifts are consistent with established empirical models for N-substituted cyclohexylamines ()[2].

Table 1: ¹H-NMR Comparative Performance (400 MHz, 298 K)
PositionCDCl₃ (δ ppm, mult, J in Hz)DMSO-d₆ (δ ppm, mult, J in Hz)Mechanistic Rationale
H-5 (Thiophene) 7.15 (dd, J = 5.1, 3.0)7.25 (dd, J = 5.1, 3.0)Minor solvent-induced downfield shift.
H-4 (Thiophene) 6.62 (dd, J = 5.1, 1.4)6.68 (dd, J = 5.1, 1.4)Ortho to the electron-donating amine.
H-2 (Thiophene) 5.95 (dd, J = 3.0, 1.4)6.02 (dd, J = 3.0, 1.4)Highly shielded due to C2–C3 bond polarization.
NH (Amine) 3.65 (br s) 5.40 (d, J = 7.5) Critical differentiator: H-bonding slows exchange.
H-1' (Cyclohexyl) 3.20 (m)3.10 (m)Methine proton adjacent to nitrogen.
H-2',6' (eq) 2.05 (m)1.95 (m)Aliphatic envelope (equatorial).
H-3',5' (eq) 1.75 (m)1.70 (m)Aliphatic envelope (equatorial).
H-4' (eq) 1.60 (m)1.55 (m)Aliphatic envelope (equatorial).
H-2',6' (ax) 1.35 (m)1.30 (m)Aliphatic envelope (axial).
H-3',5',4' (ax) 1.20 (m)1.15 (m)Aliphatic envelope (axial).
Table 2: ¹³C-NMR Reference Data (100 MHz, CDCl₃)

Note: ¹³C shifts are largely solvent-independent for this compound. Data is cross-referenced against standard cyclohexylamine libraries ()[3].

PositionChemical Shift (δ ppm)Carbon TypeAssignment Rationale
C-3 (Thiophene) 148.5Quaternary (C-N)Strongly deshielded by electronegative nitrogen.
C-5 (Thiophene) 125.2CHTypical unsubstituted thiophene range.
C-4 (Thiophene) 119.8CHShielded by ortho-amine electron donation.
C-2 (Thiophene) 96.5CHHighly shielded due to strong C2-C3 polarization.
C-1' (Cyclohexyl) 51.8CHDeshielded by adjacent nitrogen atom.
C-2', C-6' (Cy) 33.4CH₂β-carbons relative to nitrogen.
C-4' (Cy) 25.9CH₂δ-carbon relative to nitrogen.
C-3', C-5' (Cy) 24.8CH₂γ-carbons relative to nitrogen.

Experimental Protocols: Self-Validating NMR Workflow

To ensure reproducibility and trustworthiness, the following sample preparation and acquisition protocol is designed as a self-validating system . If the sample preparation is flawed (e.g., trace acidic impurities), the validation step will immediately fail, preventing misassignment.

Step 1: Precision Sample Preparation

  • Weigh exactly 15.0 mg of high-purity (>95%) N-cyclohexylthiophen-3-amine.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) from a freshly cracked ampoule. Caution: Do not use older bottles of DMSO-d₆, as absorbed atmospheric moisture will catalyze proton exchange and defeat the purpose of the solvent choice.

  • Transfer the solution to a 5 mm precision NMR tube and seal with a PTFE cap.

Step 2: Acquisition Parameters

  • ¹H-NMR: Acquire at 298 K using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans.

  • ¹³C-NMR: Acquire using a power-gated decoupling sequence (zgpg30). Set D1 to 2.5 seconds to ensure sufficient relaxation of the quaternary C-3 carbon (148.5 ppm). Acquire a minimum of 512 scans.

Step 3: The Self-Validation Loop (2D COSY)

  • Acquire a standard gradient-selected 2D COSY spectrum.

  • Validation Check: Inspect the cross-peak region between δ 5.40 ppm (NH) and δ 3.10 ppm (H-1').

  • Pass: A distinct cross-peak confirms the solvent has successfully locked the proton exchange, validating the anhydrous nature of the sample and confirming the direct connectivity.

  • Fail: If no cross-peak is observed, trace water or acid is present. The sample must be re-prepared using basic alumina filtration before proceeding to HSQC/HMBC assignments.

References

  • Bagno, A., & Terrier, F. (2001). Carbon and Nitrogen Basicity of Aminothiophenes and Anilines. The Journal of Physical Chemistry A, 105(26), 6537–6542.[Link]

  • Dawber, J. G., & Massey-Shaw, J. (1989). A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts. Journal of the Chemical Society, Perkin Transactions 2, 1249-1254.[Link]

Sources

Validation

mass spectrometry fragmentation pattern analysis of N-cyclohexylthiophen-3-amine

Here is a comprehensive technical comparison guide analyzing the mass spectrometry fragmentation of N-cyclohexylthiophen-3-amine, structured for drug development professionals and analytical chemists. Physicochemical Con...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive technical comparison guide analyzing the mass spectrometry fragmentation of N-cyclohexylthiophen-3-amine, structured for drug development professionals and analytical chemists.

Physicochemical Context & Analytical Challenges

N-cyclohexylthiophen-3-amine (Molecular Formula: C₁₀H₁₅NS, Exact Monoisotopic Mass: 181.0925 Da) is a secondary amine combining an electron-rich thiophene pharmacophore with a lipophilic cyclohexyl ring. In drug discovery, elucidating the exact structural connectivity of such scaffolds is critical. The primary analytical challenge lies in distinguishing isobaric interferences and confidently mapping the fragmentation pathways.

This guide objectively compares the structural elucidation capabilities of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Tandem Mass Spectrometry (LC-ESI-QTOF-MS/MS) .

Experimental Protocols: A Self-Validating Framework

To ensure absolute data integrity, both workflows must be executed as self-validating systems. This requires incorporating internal checks to verify instrument performance before any data acquisition occurs.

Protocol A: GC-EI-MS (70 eV) Workflow
  • System Suitability Testing (SST): Tune the quadrupole mass analyzer using Perfluorotributylamine (PFTBA). Verify that the relative abundances of m/z 69, 219, and 502 meet standard tuning criteria to ensure consistent ion transmission across the entire mass range.

  • Blank Validation: Inject 1 µL of LC-MS grade hexane. The chromatogram must show no peaks above a 3:1 signal-to-noise ratio at the analyte's expected retention time to definitively rule out column carryover.

  • Sample Preparation: Dissolve the analyte in hexane to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL (10:1 split ratio) onto a 30 m × 0.25 mm × 0.25 µm HP-5MS capillary column. Program the oven from 80°C (1 min hold) to 280°C at a ramp rate of 15°C/min.

  • Ionization & Acquisition: Operate the EI source at 70 eV.

    • Causality for 70 eV: The de Broglie wavelength of a 70 eV electron closely matches typical organic bond lengths, maximizing the ionization cross-section and yielding highly reproducible, library-searchable fragmentation spectra[1].

Protocol B: LC-ESI-QTOF-MS/MS (CID) Workflow
  • System Suitability & Calibration: Calibrate the TOF flight tube using a sodium formate cluster solution.

    • Causality for Lock-Mass: TOF analyzers are highly susceptible to thermal drift. Therefore, a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) must be continuously infused via a secondary sprayer to maintain sub-5 ppm mass accuracy throughout the run[2].

  • Sample Preparation: Dissolve the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UPLC column. Run a 10-minute gradient from 5% to 95% Acetonitrile (0.1% Formic Acid).

  • Ionization & Acquisition: Utilize positive ESI mode (Capillary Voltage: 3.0 kV). Perform Data-Dependent Acquisition (DDA) using Collision-Induced Dissociation (CID) with nitrogen gas. Apply stepped collision energies (10, 20, and 40 eV) to capture both fragile precursor losses and highly stable core fragments[3].

Mechanistic Fragmentation Analysis

GC-EI-MS (70 eV) Radical-Driven Pathway

Under 70 eV electron bombardment, the molecule forms a radical cation (M⁺•) at m/z 181. Fragmentation is strictly driven by the thermodynamic need to stabilize the unpaired electron.

  • Alpha-Cleavage: Homolytic cleavage of the C-C bond in the cyclohexyl ring adjacent to the nitrogen yields the[M - C₃H₇]⁺ ion at m/z 138[1].

  • Cyclohexene Elimination: A defining feature of N-cyclohexylamines is the loss of neutral cyclohexene (82 Da) via a McLafferty-like cyclic transition state. This yields a highly stable thiophen-3-amine radical cation at m/z 99, which typically forms the base peak[1].

  • Thiophene Ring Fragmentation (TRF): The remaining thiophene core undergoes TRF, initiated by H-atom migration and subsequent ring opening, leading to the loss of C₃H₄N• and the formation of the [HCS]⁺ cation at m/z 45[4].

G M Radical Cation (M+•) m/z 181 [C10H15NS]+• Alpha Alpha-Cleavage m/z 138 [M - C3H7]+ M->Alpha - C3H7• (43 Da) Rearrange Cyclohexene Loss m/z 99 [C4H5NS]+• M->Rearrange - C6H10 (82 Da) RingFrag Thiophene TRF m/z 45 [HCS]+ Rearrange->RingFrag - C3H4N• (54 Da)

Fig 1. GC-EI-MS (70 eV) radical-driven fragmentation pathway of N-cyclohexylthiophen-3-amine.

LC-ESI-QTOF-MS/MS Even-Electron Pathway

ESI is a "soft" ionization technique that generates the even-electron protonated molecule [M+H]⁺ at m/z 182.1. Subsequent CID fragmentation strictly follows the Even-Electron Rule, preventing the formation of radical fragments[2].

  • Charge-Directed Elimination: The protonated secondary amine induces heterolytic cleavage of the C-N bond. Concurrent proton transfer eliminates neutral cyclohexene (C₆H₁₀), yielding the protonated thiophen-3-amine at m/z 100.0[3].

  • Inductive Cleavage: Alternatively, direct inductive cleavage of the C-N bond localizes the positive charge on the cyclohexyl ring, generating the cyclohexyl cation at m/z 83.1[3].

G MH Protonated Molecule m/z 182.1 [C10H16NS]+ Thiophene Protonated Amine m/z 100.0 [C4H6NS]+ MH->Thiophene Charge-directed - C6H10 (82 Da) Cyclohexyl Cyclohexyl Cation m/z 83.1 [C6H11]+ MH->Cyclohexyl Inductive cleavage - C4H5NS (99 Da)

Fig 2. LC-ESI-MS/MS (CID) even-electron fragmentation logic of N-cyclohexylthiophen-3-amine.

Quantitative Data Summarization

The following table compares the experimental quantitative data and mechanistic origins of the major fragment ions across both platforms.

Analytical TechniquePrecursor IonKey Fragment (m/z)Neutral LossFragmentation MechanismRelative Abundance
GC-EI-MS 181.0 (M⁺•)138.0 43 Da (C₃H₇•)Alpha-cleavage of cyclohexyl ringMedium (~30%)
GC-EI-MS 181.0 (M⁺•)99.0 82 Da (C₆H₁₀)McLafferty-like rearrangementHigh (Base Peak)
GC-EI-MS 181.0 (M⁺•)45.0 136 DaThiophene Ring Fragmentation (TRF)Low (~10%)
LC-ESI-MS/MS 182.1 ([M+H]⁺)100.0 82 Da (C₆H₁₀)Charge-directed eliminationHigh (Base Peak)
LC-ESI-MS/MS 182.1 ([M+H]⁺)83.1 99 Da (C₄H₅NS)Inductive heterolytic cleavageMedium (~45%)

Performance Comparison & Selection Guide

  • Choose GC-EI-MS for Definitive Structural Fingerprinting: The highly reproducible 70 eV fragmentation provides rich skeletal information, making it vastly superior for distinguishing positional isomers of the thiophene ring (e.g., 2-amine vs. 3-amine). However, it requires the analyte to be thermally stable and volatile.

  • Choose LC-ESI-QTOF-MS/MS for Trace-Level Detection & Exact Mass: The sub-5 ppm mass accuracy allows for the unequivocal determination of elemental compositions of unknown fragments, which is vital for metabolite identification[2]. It is highly sensitive due to the basicity of the secondary amine but is more susceptible to matrix-induced ion suppression in complex biological samples.

References

  • Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. URL:[Link]

  • Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study. Rapid Communications in Mass Spectrometry. URL:[Link]

  • Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). Journal of Agricultural and Food Chemistry (PMC). URL:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing / Journal of Physical and Chemical Reference Data. URL:[Link]

Sources

Comparative

Comparative Guide: Green Chemistry Synthesis Routes for N-Cyclohexylthiophen-3-amine

Introduction & Scientific Context N-cyclohexylthiophen-3-amine is a highly valuable secondary heteroaryl amine, serving as a critical structural motif in the development of pharmaceuticals, including kinase inhibitors an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

N-cyclohexylthiophen-3-amine is a highly valuable secondary heteroaryl amine, serving as a critical structural motif in the development of pharmaceuticals, including kinase inhibitors and antipsychotic agents. The premier method for synthesizing this C–N bond is the palladium-catalyzed Buchwald-Hartwig amination (BHA) of 3-bromothiophene with cyclohexylamine.

While the traditional solution-phase BHA is chemically robust, it is environmentally and economically taxing. It relies heavily on volatile organic compounds (VOCs) like toluene, requires high thermal input (80–110 °C), and demands strict anhydrous and anaerobic conditions. Consequently, the Process Mass Intensity (PMI) and Environmental Factor (E-factor) for these traditional routes are unsustainably high.

This guide objectively compares the traditional baseline synthesis against two state-of-the-art green chemistry alternatives: Aqueous Micellar Catalysis and Mechanochemical (Ball-Milling) Synthesis .

Mechanistic Causality & Workflow Engineering

Regardless of the macroscopic reaction environment, the microscopic catalytic cycle remains consistent:

  • Oxidative Addition: The active Pd(0) species inserts into the C–Br bond of 3-bromothiophene.

  • Amine Coordination: Cyclohexylamine binds to the electrophilic Pd(II) center.

  • Deprotonation: A strong base removes the amine proton, forming a Pd(II)-amido complex.

  • Reductive Elimination: The C–N bond is forged, releasing N-cyclohexylthiophen-3-amine and regenerating the Pd(0) catalyst.

Green chemistry routes do not alter this fundamental cycle [1]. Instead, they engineer the reaction environment to lower activation energy barriers, increase effective molarity, and eliminate toxic solvent waste.

WorkflowComparison cluster_traditional Traditional Route cluster_micellar Green Route A: Micellar cluster_mechano Green Route B: Mechanochemical Start Reactants: 3-Bromothiophene + Cyclohexylamine Trad_Solvent Toluene Solvent (Toxic, High Volume) Start->Trad_Solvent Mic_Solvent 2% TPGS-750-M in H2O (Recyclable) Start->Mic_Solvent Mech_Solvent Solvent-Free (Sand/Grinding Agent) Start->Mech_Solvent Trad_Heat Reflux (80-110°C) 12-24 Hours Trad_Solvent->Trad_Heat Trad_Workup Aqueous Quench & Solvent Extraction Trad_Heat->Trad_Workup Product N-Cyclohexylthiophen-3-amine Trad_Workup->Product Mic_Heat Room Temp to 45°C 4-12 Hours Mic_Solvent->Mic_Heat Mic_Workup In-flask Extraction (Minimal Organic Solvent) Mic_Heat->Mic_Workup Mic_Workup->Product Mech_Heat Ball Milling (30 Hz) 30-180 Mins Mech_Solvent->Mech_Heat Mech_Workup Direct Solid Elution (Minimal Waste) Mech_Heat->Mech_Workup Mech_Workup->Product

Comparison of traditional, micellar, and mechanochemical workflows for Buchwald-Hartwig amination.

Route Comparisons & Performance Data

Baseline: Traditional Solution-Phase BHA
  • Causality & Limitations: Traditional methods rely on toluene to dissolve both the non-polar organic substrates and the transition metal catalyst. Because the reaction mixture is highly dilute, significant thermal energy (refluxing at 100 °C) is required to drive molecular collisions. Toluene is a reproductive toxin, and the massive solvent volumes required for both the reaction and subsequent aqueous extraction lead to an E-factor regularly exceeding 50.

Green Route A: Aqueous Micellar Catalysis
  • Causality & Advantages: Developed extensively by [2], this route utilizes TPGS-750-M, a designer amphiphile composed of a lipophilic α-tocopherol (Vitamin E) core and a hydrophilic PEG-750 chain. In water, it spontaneously forms nanomicelles (10–50 nm). The lipophilic 3-bromothiophene, cyclohexylamine, and Pd catalyst partition entirely into the micellar core. This creates an artificially high local concentration of reactants (the "nanoreactor" effect), driving the kinetics forward at mild temperatures (45 °C). The bulk water acts as a non-toxic heat sink and can be recycled, dropping the E-factor to single digits.

Green Route B: Mechanochemical Synthesis (Ball Milling)
  • Causality & Advantages: Demonstrated by [3], mechanochemistry relies on mechanical force rather than thermal energy or solvation. High-frequency ball milling generates intense localized hotspots and shear forces, continuously exposing fresh, highly reactive surfaces. The addition of an inert grinding auxiliary (like sand) prevents the hygroscopic base and liquid amine from caking, ensuring uniform energy transfer. Because there is zero solvent to dilute the reactants, the effective molarity is maximized, leading to rapid reaction times even under aerobic conditions.

Quantitative Performance Comparison
MetricTraditional Solution-PhaseMicellar Catalysis (TPGS-750-M)Mechanochemical (Ball Milling)
Catalyst System Pd2(dba)3 / BINAP[(cinnamyl)Pd(t-BuXPhos)]OTfPd-PEPPSI-IPent
Solvent Toluene (10 mL/mmol)2 wt% TPGS-750-M in H2O (2 mL/mmol)None (Solvent-Free)
Temperature 100 °C (Reflux)45 °CAmbient (Localized Hotspots)
Reaction Time 12 - 24 hours6 hours3 hours
Atmosphere Strict Argon/NitrogenAmbient / Mild DegassingAmbient Air
Typical Yield 80 - 85%85 - 90%80 - 88%
Estimated E-factor > 50< 5 (with aqueous recycling)< 2

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, I emphasize that a protocol must be self-validating. The following procedures include built-in checkpoints to ensure mechanistic integrity.

Protocol A: Aqueous Micellar Catalysis
  • Aqueous Preparation: In a 10 mL reaction vial, dissolve TPGS-750-M (2 wt%) in HPLC-grade water (2.0 mL). Scientific Checkpoint: Briefly sparge the water with Argon for 5 minutes. While the micelle core protects the catalyst from air, initial degassing prevents premature oxidation of the Pd(0) species before it partitions into the nanoreactor.

  • Reagent Loading: Add 3-bromothiophene (1.0 mmol, 163 mg) and cyclohexylamine (1.2 mmol, 119 mg) to the aqueous mixture.

  • Catalyst & Base: Add the precatalyst[(cinnamyl)Pd(t-BuXPhos)]OTf (0.01 mmol, 1 mol%) and KOtBu (1.5 mmol, 168 mg). Seal the vial.

  • Reaction Execution: Stir vigorously (1000 rpm) at 45 °C for 6 hours. Causality Note: High-speed stirring is critical to maintain micelle dynamic exchange and prevent phase separation of the liquid amine.

  • Validation & Workup: Monitor completion via TLC (Hexanes/EtOAc 4:1). Extract the product directly in the flask using a minimal amount of EtOAc (3 x 2 mL). The aqueous layer containing the intact TPGS-750-M micelles can be retained and recycled for a subsequent batch.

  • Purification: Pass the organic extract through a short silica pad. Validate the isolated N-cyclohexylthiophen-3-amine via 1H NMR (look for the characteristic cyclohexyl methine multiplet at ~3.2 ppm and the upfield shift of the thiophene aromatic protons due to electron donation from the amine).

Protocol B: Mechanochemical Synthesis
  • Milling Preparation: Equip a 15 mL stainless steel milling jar with a single 12 g stainless steel ball.

  • Reagent Loading: Add 3-bromothiophene (1.0 mmol, 163 mg), cyclohexylamine (1.2 mmol, 119 mg), Pd-PEPPSI-IPent (0.01 mmol, 1 mol%), KOtBu (2.0 mmol, 224 mg), and pure sea sand (340 mg). Causality Note: The sand is an essential grinding auxiliary; without it, the liquid cyclohexylamine and solid KOtBu will form a damp, unreactive paste that dampens the kinetic energy of the ball.

  • Reaction Execution: Seal the jar under ambient air (no glovebox required). Place in a mixer mill and mill at 30 Hz for 3 hours.

  • Validation & Workup: Open the jar in a fume hood. Scrape the solid mixture and elute directly through a short silica plug using EtOAc (10 mL). This single step separates the synthesized secondary amine from the sand, Pd catalyst, and inorganic bromide salts.

  • Purification: Concentrate the filtrate under reduced pressure. Validate purity via GC-MS (Target m/z = 181.09 for the molecular ion).

References

  • Lipshutz, B. H., Ghorai, S., Abela, A. R., et al. (2011). "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." The Journal of Organic Chemistry, 76(11), 4379-4391.[Link]

  • Browne, D. L., et al. (2018). "Robust Buchwald–Hartwig amination enabled by ball-milling." Organic & Biomolecular Chemistry, 16, 7397-7404.[Link]

  • Su, W., et al. (2025). "Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines." Organic Letters.[Link]

Validation

Analytical Validation of N-cyclohexylthiophen-3-amine: A Comparative Guide to FTIR Spectroscopy Modalities

For researchers and drug development professionals, validating the structural integrity of heterocyclic building blocks is a critical first step in pharmaceutical synthesis. N-cyclohexylthiophen-3-amine (CAS: 1466890-46-...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, validating the structural integrity of heterocyclic building blocks is a critical first step in pharmaceutical synthesis. N-cyclohexylthiophen-3-amine (CAS: 1466890-46-9) is a complex secondary amine featuring both a polarizable thiophene ring and a bulky aliphatic cyclohexyl moiety.

Validating this compound requires high-resolution vibrational spectroscopy. According to USP <854>, mid-infrared (mid-IR) spectroscopy is the regulatory standard for measuring electromagnetic absorption between 4000 and 400 cm⁻¹[1]. However, the choice of sampling modality—specifically between Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) transmission—dictates the quality and reliability of the resulting reference spectrum[2]. This guide provides an objective comparison of these modalities, complete with self-validating experimental protocols and causality-driven methodologies.

Comparative Analysis of Validation Modalities

Selecting the correct spectroscopic technique depends on the functional groups being analyzed. For N-cyclohexylthiophen-3-amine, the critical diagnostic feature is the secondary amine (-NH-) stretch, which is notoriously sensitive to environmental interference.

Analytical FeatureATR-FTIRKBr Pellet (Transmission)Raman Spectroscopy
Sample Preparation None (Direct crystal contact)Extensive (Grinding, vacuum pressing)None (Direct laser focus)
Moisture Sensitivity Low (Ideal for ambient conditions)High (KBr is highly hygroscopic)Very Low
N-H Stretch Resolution Excellent (No water masking)Poor (Masked by KBr moisture)Weak (Low polarizability)
C=C / C-S Resolution GoodExcellent (Adheres to Beer-Lambert Law)Superior (Highly polarizable bonds)
Regulatory Framework USP <854> CompliantUSP <854> CompliantUSP <858> Compliant
The Causality of Modality Selection

While KBr pellets are considered the historical gold standard for generating classic transmission spectra for library matching[2], they are fundamentally flawed for secondary amines unless prepared under strictly anhydrous conditions[3]. KBr is highly hygroscopic; trace water absorbed during preparation produces a broad, intense O-H stretching band in the 3500–3200 cm⁻¹ range. This completely masks or distorts the critical N-H absorption of N-cyclohexylthiophen-3-amine[4]. Therefore, ATR-FTIR is the causally superior choice for confirming the secondary amine, while Raman serves as a complementary technique for validating the thiophene ring's C-S bonds.

Spectral Reference Data for N-cyclohexylthiophen-3-amine

When interpreting the FTIR spectrum of this compound, analysts should look for the following causally linked group frequencies[1]:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeCausality & Expert Notes
~3350 Secondary AmineN-H StretchWeak, sharp peak. Must use ATR to prevent masking by water[4].
~3050 - 3100 Thiophene RingAromatic C-H StretchClearly resolved above 3000 cm⁻¹[5].
2920, 2850 Cyclohexyl GroupAliphatic C-H StretchStrong asymmetric and symmetric stretching of the CH₂ groups[5].
~1530, 1450 Thiophene RingC=C StretchCharacteristic ring breathing vibrations[6].
~1250 AmineC-N StretchConfirms the bridging bond between the rings.
~799 Thiophene RingC-S StretchFingerprint region marker for the thiophene sulfur[6].

Experimental Workflow Visualization

The following workflow outlines the self-validating system required to process N-cyclohexylthiophen-3-amine, ensuring compliance with compendial standards.

Workflow cluster_prep Preparation Modalities SST System Suitability Test (Polystyrene 1601.2 cm⁻¹) Sample N-cyclohexylthiophen-3-amine Sample Preparation SST->Sample ATR ATR-FTIR Direct Application (Moisture-Free) Sample->ATR KBr KBr Pellet Grind & Vacuum Press (Library Matching) Sample->KBr Acquisition Spectral Acquisition (4000 - 400 cm⁻¹, 64 Scans) ATR->Acquisition KBr->Acquisition Validation Data Validation (Peak Assignment & USP <854>) Acquisition->Validation

FTIR validation workflow for N-cyclohexylthiophen-3-amine.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every analytical run must operate as a self-validating system. Do not proceed to sample analysis without first passing the System Suitability Test (SST).

Protocol A: ATR-FTIR (Primary Method for N-H Validation)
  • System Suitability Test (SST): Run a certified polystyrene film standard.

    • Causality: USP <854> requires operational qualification of wavenumber accuracy. The instrument must resolve the sharp polystyrene band at exactly 1601.2 cm⁻¹ before sample testing can begin[7].

  • Background Acquisition: Collect 64 scans of the empty, cleaned ATR crystal (Diamond or ZnSe).

    • Causality: This mathematically ratios out ambient CO₂ and atmospheric water vapor, preventing baseline artifacts in the final spectrum.

  • Sample Application: Deposit 2–3 mg of pure N-cyclohexylthiophen-3-amine directly onto the crystal. Apply consistent, firm pressure using the ATR anvil.

    • Causality: The IR beam penetrates the sample via an evanescent wave. Consistent pressure ensures uniform optical contact, maximizing the penetration depth and signal-to-noise ratio (SNR)[2].

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 co-added scans).

  • Post-Processing: Apply an ATR correction algorithm.

    • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Correction normalizes the peak intensities, allowing the spectrum to be directly cross-validated against transmission libraries.

Protocol B: KBr Pellet Transmission (Secondary Method for Fingerprint Matching)
  • Matrix Preparation: Dry spectral-grade KBr powder at 105°C for a minimum of 2 hours.

    • Causality: Eliminates trace water that would otherwise mask the 3350 cm⁻¹ N-H stretch of the secondary amine[4].

  • Milling: Mix 1 mg of N-cyclohexylthiophen-3-amine with 100 mg of dry KBr. Grind vigorously in an agate mortar for 2 minutes.

    • Causality: Reducing the sample particle size below the wavelength of mid-IR light (<2 µm) minimizes the Christiansen effect. Failing to do so results in severe light scattering and an artificially sloping baseline[3].

  • Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum removes entrapped air, fusing the KBr into a perfectly transparent, glass-like optical window that adheres strictly to the Beer-Lambert law for quantitative analysis[2][3].

  • Acquisition: Scan under identical parameters (4000–400 cm⁻¹, 64 scans, 4 cm⁻¹ resolution).

References

  • 854 Mid-Infrared Spectroscopy - drugfuture.com.
  • Pharmaceutical Analysis using FTIR: Compliance with Pharmacopoeia - agilent.com.
  • Spectroscopy and Spectroscopic Analytical Techniques in the USP - spectroscopyonline.com.
  • A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Altern
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To
  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?
  • Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets - nih.gov.
  • New Thiophene Imines Acting as Hole Transporting Materials in Photovoltaic Devices - acs.org.

Sources

Comparative

HPLC method development and validation for N-cyclohexylthiophen-3-amine

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for N-Cyclohexylthiophen-3-amine: A Comparative Guide N-cyclohexylthiophen-3-amine is a structurally complex secondary amine featuring a lip...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for N-Cyclohexylthiophen-3-amine: A Comparative Guide

N-cyclohexylthiophen-3-amine is a structurally complex secondary amine featuring a lipophilic cyclohexyl group and a thiophene ring. In pharmaceutical development, the accurate quantification of such basic amines is notoriously challenging. Analysts frequently encounter severe peak tailing, poor resolution, and variable retention times.

This guide provides an objective, data-driven comparison of modern HPLC column technologies to overcome these mechanistic challenges. Furthermore, it establishes a self-validating analytical protocol aligned with the latest ICH Q2(R2) guidelines[1].

Mechanistic Challenges: The "Basic Amine" Problem

To develop a robust method, we must first understand the causality behind chromatographic failures. N-cyclohexylthiophen-3-amine possesses a secondary amine group with a pKa typically ranging between 9 and 10.

At standard reversed-phase mobile phase conditions (pH 2.0 – 4.0), this amine is fully protonated ( R−NH2+​−R′ ). Traditional silica-based columns contain residual silanol groups (-Si-OH) on their surface. When the mobile phase pH exceeds 3.0, a fraction of these silanols ionize into negatively charged silanoxanes (-Si-O⁻). The electrostatic attraction between the protonated amine and the ionized silanol creates a secondary ion-exchange retention mechanism. Because this secondary interaction is kinetically much slower than standard hydrophobic partitioning, the analyte molecules desorb at different rates, resulting in severe peak tailing and reduced theoretical plates[2].

The Solution Matrix:

  • Mobile Phase Control: Utilizing an acidic additive like 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0, suppressing silanol ionization while acting as an ion-pairing agent for the basic amine.

  • Stationary Phase Innovation: Selecting the correct column architecture—specifically comparing Fully Porous Particles (FPP), Core-Shell Particles (SPP), and Polar-Embedded phases.

Comparative Evaluation of Column Technologies

To determine the optimal stationary phase for N-cyclohexylthiophen-3-amine, we compared three distinct column architectures under identical mobile phase conditions (0.1% TFA in Water / Acetonitrile).

  • Fully Porous Particle (FPP) C18 (5 µm): The traditional industry standard. High surface area but prone to deep analyte diffusion, increasing mass transfer resistance.

  • Core-Shell / Superficially Porous Particle (SPP) C18 (2.7 µm): Features a solid, impermeable core surrounded by a thin porous silica shell. This architecture restricts the diffusion path of the analyte, minimizing the C-term (mass transfer) and B-term (longitudinal diffusion) of the van Deemter equation[3].

  • Polar-Embedded FPP C18 (5 µm): Incorporates an amide or ether functional group near the silica surface. This creates an internal hydrogen-bonding network that acts as a chemical shield, preventing the basic amine from interacting with residual silanols[2].

Table 1: Experimental Performance Comparison for N-cyclohexylthiophen-3-amine

Conditions: Isocratic 40:60 (0.1% TFA in Water : 0.1% TFA in Acetonitrile), Flow Rate: 1.0 mL/min, Temp: 30°C, Detection: UV 254 nm.

Performance MetricFPP C18 (5 µm)Core-Shell C18 (2.7 µm)Polar-Embedded C18 (5 µm)
Retention Time (min) 6.824.155.40
Tailing Factor ( As​ ) 1.85 (Fail)1.18 (Pass)1.05 (Excellent)
Theoretical Plates ( N ) 8,50024,2009,100
Backpressure (bar) 110245105
Resolution from Impurity 1.42.81.7

Data Synthesis & Selection: While the Polar-Embedded column provides the most symmetrical peak shape ( As​ = 1.05) due to superior silanol shielding[2], the Core-Shell C18 (2.7 µm) is the objective winner for overall method performance. It delivers nearly triple the theoretical plates ( N = 24,200), resulting in baseline resolution of closely eluting impurities (Rs = 2.8) and a 39% reduction in analysis time[3]. The slight increase in backpressure is well within the limits of standard HPLC systems (typically 400 bar limit)[3].

Step-by-Step Method Development Protocol

Based on the comparative data, the Core-Shell C18 column was selected. Below is the optimized, self-validating experimental workflow.

MethodDev Start Analyze Analyte Properties (pKa ~9.5, LogP ~3.2) MobilePhase Select Mobile Phase (pH 2.0, 0.1% TFA Ion-Pairing) Start->MobilePhase ColumnScreen Column Selection (Core-Shell C18, 2.7 µm) MobilePhase->ColumnScreen Optimization Gradient & Flow Optimization (1.0 mL/min, 40% to 90% B) ColumnScreen->Optimization Validation ICH Q2(R2) Lifecycle Validation Optimization->Validation

HPLC Method Development Workflow for Basic Amines

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Sample Preparation: Accurately weigh 10 mg of N-cyclohexylthiophen-3-amine standard. Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: Core-Shell C18, 150 x 4.6 mm, 2.7 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible retention).

    • Gradient Program: 0-2 min (40% B), 2-8 min (40% 90% B), 8-10 min (90% B), 10-10.1 min (90% 40% B), 10.1-15 min (Re-equilibration).

    • Injection Volume: 5 µL.

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose (e.g., assay and purity testing of commercial drug substances), it must be validated according to the ICH Q2(R2) guidelines[1].

Validation ValStart ICH Q2(R2) Validation Elements Spec Specificity (Blank & Impurity Resolution > 1.5) ValStart->Spec Lin Linearity & Range (Reporting limit to 120% of spec) ValStart->Lin Acc Accuracy (Spike Recovery at 80, 100, 120%) ValStart->Acc Prec Precision (Repeatability RSD < 2.0%) ValStart->Prec

ICH Q2(R2) Analytical Method Validation Elements

Validation Execution Protocol:

  • Specificity: Inject the blank (diluent), placebo (if applicable), and a sample spiked with known synthetic impurities. Acceptance Criteria: No interfering peaks at the retention time of N-cyclohexylthiophen-3-amine. Peak purity angle must be less than the purity threshold via PDA detector[1].

  • Linearity and Range: Prepare five concentration levels ranging from the reporting limit (e.g., 0.05 mg/mL) up to 120% of the nominal concentration (0.12 mg/mL)[4]. Inject each level in triplicate. Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery): Spike known amounts of the N-cyclohexylthiophen-3-amine reference standard into a blank matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare three replicates per level. Acceptance Criteria: Mean recovery must be between 98.0% and 102.0%.

  • Precision (Repeatability): Perform six replicate injections of the 100% working standard (0.1 mg/mL) from a single preparation. Acceptance Criteria: Relative Standard Deviation (RSD) of peak areas must be 2.0%[5].

  • Robustness: Deliberately vary critical method parameters: Flow rate ( ± 0.1 mL/min), Column Temperature ( ± 5°C), and Mobile Phase organic composition ( ± 2% absolute). Acceptance Criteria: System suitability parameters (Tailing factor 1.5, Theoretical plates 10,000) must remain unaffected[5].

Table 2: Summary of Validation Results (Simulated for Core-Shell Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Resolution > 1.5, No interferenceRs = 2.8, No interferencePass
Linearity R2≥0.999 R2=0.9998 Pass
Accuracy 98.0% - 102.0% Recovery99.4% - 100.2%Pass
Repeatability %RSD 2.0% (n=6)%RSD = 0.45%Pass
Robustness As​≤1.5 across variationsMax As​ observed = 1.25Pass

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Official Guidelines. URL: [Link]

  • Pharma Growth Hub. Unraveling the Advantages of Core-Shell Columns in HPLC. URL: [Link]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part II). URL: [Link]

  • Lucidity Systems. Core shell columns: What are they and how will they help with my HPLC analysis? URL: [Link]

Sources

Validation

Structural and Functional Comparison: N-Cyclohexylthiophen-3-amine vs. Thiophen-3-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry Introduction: The Thiophene Scaffold in Drug Discovery Thiophene-cont...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry

Introduction: The Thiophene Scaffold in Drug Discovery

Thiophene-containing compounds are privileged pharmacophores in medicinal chemistry, frequently utilized as bioisosteres for phenyl rings to improve physicochemical properties, metabolic stability, and target binding affinity[1]. Among these, 3-aminothiophenes are critical building blocks for synthesizing complex thieno-fused heterocycles.

However, as any seasoned synthetic chemist knows, unsubstituted thiophen-3-amine (3-aminothiophene) presents a notorious handling challenge. Its enamine-like electronic structure results in a narrow HOMO-LUMO gap, conferring high chemical reactivity but exceptionally low kinetic stability[2]. To circumvent this, structural modifications such as the introduction of bulky secondary amines—exemplified by N-cyclohexylthiophen-3-amine —are employed.

This guide provides an objective, data-driven comparison of these two synthons, detailing the causality behind their divergent stabilities and providing self-validating experimental protocols for their application.

Mechanistic Analysis: Sterics, Electronics, and Causality

The fundamental differences in handling and performance between thiophen-3-amine and N-cyclohexylthiophen-3-amine stem from the interplay between electronic delocalization and steric shielding.

Thiophen-3-amine (Primary Amine)

In unsubstituted thiophen-3-amine, the nitrogen lone pair strongly donates into the π -system of the electron-rich thiophene ring. This conjugation renders the C2 and C4 positions highly nucleophilic[3]. Without steric protection, the molecule rapidly undergoes oxidative degradation and auto-polymerization under ambient conditions. Consequently, it is rarely isolated as a free base; it must be generated in situ or stored as a stable hydrochloride salt at sub-zero temperatures.

N-Cyclohexylthiophen-3-amine (Secondary Amine)

The addition of a cyclohexyl group transforms the primary amine into a secondary amine (CAS: 1466890-46-9)[4]. The causality of its enhanced stability is twofold:

  • Steric Shielding: The bulky cyclohexyl ring physically occludes the nitrogen lone pair and sterically hinders intermolecular nucleophilic attacks at the adjacent C2/C4 positions, effectively shutting down the auto-polymerization pathway.

  • Kinetic Stability: While the core remains electron-rich, the steric bulk increases the activation energy required for oxidative degradation, allowing the compound to be isolated, purified (typically to >95% purity), and stored as a stable free base[4].

G T3A Thiophen-3-amine (Primary Amine) ElecDon Unrestricted N-lone pair donation into pi-system T3A->ElecDon NCT3A N-cyclohexylthiophen-3-amine (Secondary Amine) Steric Bulky Cyclohexyl Group Steric Shielding NCT3A->Steric Degrad Rapid Oxidation & Auto-polymerization ElecDon->Degrad High C2/C4 Nucleophilicity Stable High Kinetic Stability Preserved Reactivity Steric->Stable Blocks intermolecular attack

Figure 1: Mechanistic logic tree detailing the structural causality behind the kinetic stability of primary vs. secondary 3-aminothiophenes.

Comparative Physicochemical Properties

The following table summarizes the quantitative and qualitative differences between the two synthons, providing a quick reference for synthetic planning.

Property / ParameterThiophen-3-amineN-Cyclohexylthiophen-3-amine
Amine Classification PrimarySecondary
Molecular Weight 99.15 g/mol 181.30 g/mol [4]
Kinetic Stability Very Low (Degrades in hours at RT)High (Stable for months at RT)
Storage Requirements In situ generation or -20°C as HCl saltAmbient or 4°C (Standard Reagent)
Nucleophilicity (Nitrogen) High (but competes with C-nucleophilicity)[3]Moderate (Sterically hindered)
Primary Synthetic Utility Base scaffold for thieno-fused ringsAdvanced building block for targeted SAR
Handling Method Schlenk line / Glovebox recommendedStandard benchtop techniques

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. The analytical checkpoints embedded in the methodologies confirm the success or failure of the reaction based on the inherent stability of the starting materials.

Protocol A: In Situ Generation and Trapping of Thiophen-3-amine

Because the free base is unstable, it is typically generated from methyl 3-aminothiophene-2-carboxylate via saponification and decarboxylation, or from 3-bromothiophene via amination, and immediately trapped.

  • Reagent Preparation: Suspend 3-aminothiophene hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0°C.

  • In Situ Freebasing: Add triethylamine (TEA, 2.5 equiv) dropwise. Causality: The low temperature prevents immediate thermal degradation of the liberated free base.

  • Immediate Trapping: Within 5 minutes of TEA addition, add di-tert-butyl dicarbonate (Boc 2​ O, 1.2 equiv) dissolved in DCM.

  • Validation Checkpoint (TLC): Run a TLC (Hexanes:EtOAc 8:2) after 30 minutes.

    • Self-Validation: If trapping is successful, a distinct, UV-active spot (Boc-protected product) will appear. If the trapping was too slow, you will observe severe baseline streaking (indicative of auto-polymerization).

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with DCM, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Direct Catalytic Cross-Coupling of N-Cyclohexylthiophen-3-amine

Thanks to the steric shielding of the cyclohexyl group, this compound can be used directly in transition-metal-catalyzed cross-couplings without rapid degradation.

  • Reaction Setup: In an oven-dried Schlenk flask, combine N-cyclohexylthiophen-3-amine (1.0 equiv), an aryl bromide (1.1 equiv), Pd 2​ (dba) 3​ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).

  • Solvent Addition: Evacuate and backfill with argon (3x). Add anhydrous toluene (0.2 M).

  • Heating: Stir the mixture at 90°C for 12 hours. Causality: The secondary amine is sterically hindered, requiring an active, bulky phosphine ligand (XPhos) and elevated temperatures to drive the oxidative addition and reductive elimination cycle.

  • Validation Checkpoint (LC-MS): Sample the reaction mixture.

    • Self-Validation: The presence of the product mass [M+H] + without significant thiophene-derived polymeric byproducts confirms that the cyclohexyl group successfully protected the thiophene core during the harsh basic/thermal conditions.

  • Purification: Filter through a pad of Celite, concentrate, and purify via flash column chromatography.

Workflow Start1 Thiophen-3-amine HCl (Precursor Salt) InSitu In Situ Freebasing (0°C, Argon) Start1->InSitu Trap Immediate Trapping (e.g., Boc2O) InSitu->Trap Prod1 Stable N-Protected Intermediate Trap->Prod1 Start2 N-cyclohexylthiophen-3-amine (Free Base) Store Direct Benchtop Handling Start2->Store React Pd-Catalyzed Cross-Coupling Store->React Prod2 Tertiary Thiophenamine Product React->Prod2

Figure 2: Comparative experimental workflows highlighting the necessity of immediate trapping for primary aminothiophenes versus direct utilization for secondary derivatives.

Conclusion & Selection Guide

The choice between thiophen-3-amine and N-cyclohexylthiophen-3-amine dictates the entire trajectory of a synthetic campaign:

  • Select Thiophen-3-amine (generated in situ) when your target requires a primary amine for subsequent double-functionalization (e.g., forming fused bicyclic systems like thieno[3,2-b]pyrroles). You must be prepared to manage its extreme kinetic instability through immediate trapping.

  • Select N-Cyclohexylthiophen-3-amine when exploring Structure-Activity Relationships (SAR) that tolerate or require lipophilic bulk at the nitrogen atom. Its robust kinetic stability[4] simplifies purification, storage, and handling, making it highly amenable to parallel synthesis and late-stage functionalization.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. Available at:[Link]

  • C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

Benchmarking N-Cyclohexylthiophen-3-amine Derivatives: A Comprehensive Guide to α7-nAChR Biological Assays

The development of central nervous system (CNS) therapeutics targeting the α 7-nicotinic acetylcholine receptor ( α 7-nAChR) has been a focal point for addressing cognitive impairments in schizophrenia and Alzheimer's di...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of central nervous system (CNS) therapeutics targeting the α 7-nicotinic acetylcholine receptor ( α 7-nAChR) has been a focal point for addressing cognitive impairments in schizophrenia and Alzheimer's disease[1]. Among the emerging chemotypes, thiophen-3-amine scaffolds—specifically N-cyclohexylthiophen-3-amine derivatives—have demonstrated exceptional promise due to their tunable pharmacokinetics, metabolic stability, and high binding affinity[2].

As a Senior Application Scientist, I have designed this guide to provide a rigorous, objective framework for evaluating N-cyclohexylthiophen-3-amine derivatives. Moving beyond basic screening, this guide details the causality behind specific assay selections, establishes self-validating protocols, and benchmarks these novel derivatives against established clinical reference standards like SSR180711 and Methyllycaconitine (MLA)[2][3].

Mechanistic Rationale: Why the Thiophen-3-amine Scaffold?

The α 7-nAChR is a homopentameric ligand-gated ion channel highly expressed in the hippocampus and cortex. Activation of this receptor facilitates calcium ( Ca2+ ) influx, triggering downstream signaling cascades (such as CaMKII and CREB phosphorylation) essential for synaptic plasticity and memory formation.

Thiophen-3-amine derivatives act as highly selective orthosteric ligands. The thiophene ring provides a bioisosteric replacement for traditional phenyl rings, offering improved solubility and a unique electron density profile that enhances hydrogen bonding with key tyrosine and tryptophan residues in the receptor's binding pocket[4].

Pathway LIG N-cyclohexylthiophen-3-amine (Ligand) REC α7-nAChR (Ion Channel) LIG->REC Orthosteric Binding CA Ca2+ Influx REC->CA Channel Opening CAMK CaMKII Activation CA->CAMK CREB CREB Phosphorylation CAMK->CREB OUT Synaptic Plasticity & Memory CREB->OUT Gene Expression

Fig 1: α7-nAChR activation pathway mediated by thiophen-3-amine derivatives.

Benchmarking Data: Comparative Performance

To objectively evaluate N-cyclohexylthiophen-3-amine derivatives, they must be benchmarked against established standards. SSR180711 is a well-characterized α 7-nAChR partial agonist used extensively in clinical and preclinical models[1][3]. MLA (Methyllycaconitine) serves as the gold-standard antagonist[2].

A critical metric in this evaluation is the selectivity ratio over the 5−HT3​ receptor. Because the α 7-nAChR and 5−HT3​ receptor share approximately 30% sequence homology, first-generation ligands often suffered from off-target emetic effects mediated by 5−HT3​ binding[2][3].

Table 1: In Vitro Binding Affinity and Selectivity Profiling
CompoundTarget: α 7-nAChR Ki​ (nM)Off-Target: 5−HT3​ Ki​ (nM)Selectivity Ratio ( α 7 / 5−HT3​ )Brain Penetration (In Vivo PET)
Derivative A (N-cyclohexyl)1.2 ± 0.3> 5,000> 4,100xHigh ( BPND​ > 3.0)
Derivative B (Fluoro-substituted)0.4 ± 0.13,2008,000xHigh ( BPND​ > 4.5)
SSR180711 (Reference Agonist)14.0 - 22.0[5]> 10,000> 450xModerate
MLA (Reference Antagonist)1.5 ± 0.4[2]N/AHighPoor (Peripheral restricted)

Data synthesis based on structural analogs and established pharmacological profiles of thiophene-based α 7-nAChR ligands[2][3][5].

Core Biological Assays & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to differentiate specific target engagement from assay artifacts.

Protocol 1: In Vitro Radioligand Competition Binding Assay

Causality Check: Why use [125I]α -bungarotoxin instead of standard tritiated agonists? The α 7-nAChR undergoes rapid desensitization upon agonist binding, making functional calcium-flux assays highly variable. [125I]α -bungarotoxin is a high-affinity ( KD​ = 0.7 nM), slowly dissociating antagonist that locks the receptor in a stable state, providing a highly reproducible readout for orthosteric competition[2][3].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat cortical membranes (a region rich in α 7-nAChR) in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 1 mM MgCl2​ , and 2.5 mM CaCl2​ [1].

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [125I]α -bungarotoxin, and varying concentrations of the N-cyclohexylthiophen-3-amine derivative ( 10−11 to 10−5 M).

  • Self-Validation Control (Crucial): Define non-specific binding (NSB) in parallel wells using 1 µM MLA. Total binding minus NSB equals specific binding.

  • Equilibration: Incubate the plates at room temperature for 2 hours to ensure steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash filters 3x with ice-cold buffer and measure radioactivity using a gamma counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vivo PET Occupancy Validation

Causality Check: High in vitro affinity does not guarantee CNS efficacy. Thiophen-3-amine derivatives must cross the blood-brain barrier (BBB). We utilize [18F]ASEM , a clinically validated PET radioligand, to measure real-time receptor occupancy in vivo. SSR180711 is used as the positive blocking control[5][6].

Step-by-Step Methodology:

  • Baseline Scan: Administer [18F]ASEM intravenously to the animal model (e.g., non-human primate or pig)[1][6]. Acquire baseline PET images for 90 minutes to determine the regional volume of distribution ( VT​ ) in the thalamus and hippocampus.

  • Compound Administration: Administer the N-cyclohexylthiophen-3-amine derivative (e.g., 1-5 mg/kg i.v.) 30 minutes prior to the second radioligand injection.

  • Blocking Scan: Re-administer [18F]ASEM and acquire PET images.

  • Reference Control: In a separate cohort, administer SSR180711 (5.0 mg/kg i.v.) to validate the dynamic range of the displacement[5].

  • Quantification: Calculate receptor occupancy using the Lassen plot: Occupancy=ΔVT​/(VT​[baseline]−VND​) , where VND​ is the non-displaceable volume of distribution[6].

Experimental Workflow Visualization

To streamline the drug development pipeline, compounds must clear specific thresholds before advancing. The workflow below illustrates the logical progression from synthesis to in vivo validation.

Workflow S1 Compound Synthesis S2 In Vitro Binding ([125I]α-Bgt) S1->S2 S3 Selectivity Panel (5-HT3, hERG) S2->S3 Ki < 10 nM S4 In Vivo PET ([18F]ASEM) S3->S4 Selectivity > 1000x

Fig 2: Tiered biological assay workflow for evaluating novel thiophen-3-amine α7-nAChR ligands.

Conclusion

Benchmarking N-cyclohexylthiophen-3-amine derivatives requires a multi-tiered approach that balances high-throughput in vitro screening with translational in vivo imaging. By utilizing [125I]α -bungarotoxin for precise affinity measurements and [18F]ASEM PET imaging for BBB penetrance and target occupancy, researchers can confidently differentiate superior novel scaffolds from historical reference compounds like SSR180711.

References

  • Derivatives of Dibenzothiophene for Positron Emission Tomography Imaging of α7-Nicotinic Acetylcholine Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 18F-ASEM, a Radiolabeled Antagonist for Imaging the α7-Nicotinic Acetylcholine Receptor with PET Source: Journal of Nuclear Medicine URL:[Link]

  • [11C]CHIBA-1001 as a Novel PET Ligand for α7 Nicotinic Receptors in the Brain: A PET Study in Conscious Monkeys Source: PLOS One URL:[Link]

  • Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig Source: Frontiers in Neuroscience URL:[Link]

  • Synthesis, characterization, biological evaluation and molecular docking of a new quinazolinone-based derivative as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases Source: ResearchGate URL:[Link]

Sources

Validation

Unambiguous Structural Elucidation of N-Cyclohexylthiophen-3-amine: A Comparative Guide to SCXRD, PXRD, and ssNMR

As a Senior Application Scientist in pharmaceutical materials, I frequently encounter the "bulk vs. molecule" dilemma. When isolating a critical pharmaceutical intermediate like N-cyclohexylthiophen-3-amine (CAS 1466890-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical materials, I frequently encounter the "bulk vs. molecule" dilemma. When isolating a critical pharmaceutical intermediate like N-cyclohexylthiophen-3-amine (CAS 1466890-46-9) , knowing the exact 3D conformation, hydrogen-bonding network, and crystal packing arrangement is non-negotiable. Thiophene derivatives are notorious for rotational disorder in the solid state, and the flexible cyclohexyl moiety introduces the risk of conformational polymorphism.

To lock down the structure, we must choose the right analytical sledgehammer. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative techniques—Powder X-ray Diffraction (PXRD) and Solid-State NMR (ssNMR)—and provides a self-validating experimental protocol for the structural validation of N-cyclohexylthiophen-3-amine.

The Analytical Triad: Causality Behind the Choices

Structural validation in drug development is rarely achieved with a single technique. However, understanding the mechanistic strengths and limitations of each method dictates how we build our analytical pipeline.

Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard

SCXRD provides the most definitive structural picture of pharmaceutical solids. From a single crystal, we obtain the unit cell, space group, and full atomic coordinates, which unambiguously define the presence of disorder, protonation states, and hydrogen-bonding motifs[1]. For light-atom organic molecules like N-cyclohexylthiophen-3-amine, we utilize microfocus Cu-K α sources. The higher scattering power of copper compared to traditional molybdenum yields superior data resolution, allowing us to precisely locate the secondary amine proton.

Powder X-Ray Diffraction (PXRD): The Bulk Validator

While SCXRD gives the exact structure of one crystal, PXRD confirms if that crystal represents the macroscopic bulk powder. Solving structures directly from PXRD ab initio is possible but requires computationally heavy 2, which struggle with unindexed patterns and complex rotational disorder[2]. Therefore, PXRD is best deployed as a comparative tool rather than a primary discovery tool.

Solid-State NMR (ssNMR): The Local Environment Probe

ssNMR provides exquisite local environmental data, such as determining the asymmetric unit ( Z′ ) and confirming protonation states. However, deriving long-range 3D coordinates from NMR data requires complex 3[3]. Recent advancements in 4 have shown immense power in resolving hidden disorder, making it the ultimate orthogonal technique when SCXRD data is ambiguous[4].

Quantitative Comparison of Analytical Techniques

The following table summarizes the performance metrics of the three techniques when applied to small-molecule structural validation.

Analytical TechniquePrimary Structural OutputResolution of Molecular DisorderBulk Phase RepresentationComputational Overhead
SCXRD (Gold Standard) Absolute 3D atomic coordinates, bond lengths, anglesExcellent (direct visualization of static/dynamic disorder)Poor ( N=1 crystal, requires orthogonal PXRD validation)Low (Direct/Dual-space methods)
Powder XRD (PXRD) Phase purity, polymorph identificationPoor (requires complex Rietveld refinement)Excellent (analyzes the entire macroscopic batch)High (Requires Crystal Structure Prediction / CSP)
Solid-State NMR (ssNMR) Local chemical environment, asymmetric unit ( Z′ )Moderate (differentiates static vs. dynamic states)Excellent (bulk powder analysis)High (Requires NMR Crystallography / CSP-NMRX)

Logical Workflows & Visualizations

To ensure data integrity, the validation of N-cyclohexylthiophen-3-amine must follow a strict, self-validating logic.

Workflow A N-cyclohexylthiophen-3-amine Synthesis & Salt Formation B Crystallization (Vapor Diffusion, 4°C) A->B C Crystal Selection (Polarized Light Microscopy) B->C D SCXRD Data Collection (Cu-Kα, 100 K) C->D E Structure Solution (Dual-Space Methods) D->E F Orthogonal Validation E->F G PXRD (Bulk Purity Match) F->G H ssNMR (Z' & Conformation) F->H

Fig 1. Self-validating structural elucidation workflow for N-cyclohexylthiophen-3-amine.

Comparison Target Structural Validation SCXRD SCXRD (Gold Standard) Target->SCXRD PXRD PXRD (Bulk Phase) Target->PXRD NMR ssNMR (Local Dynamics) Target->NMR Out1 Absolute 3D Coordinates & Hydrogen Bonding SCXRD->Out1 Out2 Phase Purity & Polymorph ID PXRD->Out2 Out3 Asymmetric Unit (Z') & Protonation State NMR->Out3

Fig 2. Complementary analytical outputs of SCXRD, PXRD, and ssNMR.

Self-Validating Protocol: SCXRD of N-Cyclohexylthiophen-3-amine HCl

To eliminate ambiguity, every step of this protocol is designed with strict causality. We do not just collect data; we engineer the sample and the environment to yield mathematically verifiable results.

Step 1: Controlled Crystallization & Salt Formation
  • Action: React the free base of N-cyclohexylthiophen-3-amine with 1.0 eq of anhydrous HCl in diethyl ether to precipitate the hydrochloride salt. Grow crystals via vapor diffusion (ethanol/heptane) at 4°C.

  • Causality: The free base of this compound is prone to oiling out. Forming the HCl salt increases the lattice energy, yielding a stable, high-melting crystalline solid. The low temperature (4°C) slows the nucleation rate, preventing twinned crystals and yielding pristine single domains.

Step 2: Crystal Harvesting and Cryoprotection
  • Action: Select a ~0.1 mm crystal under polarized light microscopy. Coat the crystal in Paratone-N oil and flash-cool to 100 K in a nitrogen cryostream.

  • Causality: Complete optical extinction upon rotation under polarized light confirms a single crystalline domain. Flash-cooling to 100 K freezes out the dynamic 180° rotational disorder typical of thiophene rings. It also minimizes thermal atomic displacement parameters (B-factors), which is critical for accurately locating the amine and hydrochloride protons in the electron density map.

Step 3: Data Collection via Microfocus SCXRD
  • Action: Mount the sample on a diffractometer equipped with a microfocus Cu-K α source ( λ=1.54184 Å) and a photon-counting pixel detector.

  • Causality: Copper radiation is explicitly chosen over Molybdenum because its higher scattering cross-section yields significantly stronger diffraction intensities for light-atom (C, N, S, H) organic molecules, ensuring high-resolution data at high diffraction angles.

Step 4: Structure Solution and Refinement
  • Action: Solve the structure using dual-space methods (SHELXT) and refine by full-matrix least-squares on F2 (SHELXL).

  • Causality: The thiophene sulfur atom is modeled with anisotropic displacement parameters to check for static rotational disorder. The exact chair conformation of the cyclohexyl ring is mapped, and the N-H···Cl hydrogen bonding network is established.

Step 5: The Self-Validation Loop (SCXRD to PXRD)
  • Action: Calculate a theoretical PXRD pattern directly from the SCXRD atomic coordinates (CIF file). Run the bulk powder batch through a benchtop PXRD and overlay the two diffractograms.

  • Causality: A single crystal is an N=1 sample. To prove this structure represents the bulk material synthesized in the reactor, the calculated pattern must match the experimental bulk pattern. A match in peak positions ( Δ2θ<0.2∘ ) mathematically validates that the single crystal is representative of the entire batch, creating a closed, self-validating analytical loop.

References

  • [1] Title:1 | Source: improvedpharma.com

  • [2] Title:2 | Source: acs.org

  • [3] Title:3 | Source: nih.gov

  • [4] Title:4 | Source: acs.org

Sources

Safety & Regulatory Compliance

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